molecular formula C23H26BrP B1273014 Pentyltriphenylphosphonium bromide CAS No. 21406-61-1

Pentyltriphenylphosphonium bromide

Cat. No.: B1273014
CAS No.: 21406-61-1
M. Wt: 413.3 g/mol
InChI Key: VAUKWMSXUKODHR-UHFFFAOYSA-M
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Description

Pentyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C23H26BrP and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKWMSXUKODHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943967
Record name Pentyl(triphenyl)phosphanium bromide
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Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21406-61-1
Record name Phosphonium, pentyltriphenyl-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyltriphenylphosphonium bromide
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Record name Pentyl(triphenyl)phosphanium bromide
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Record name Pentyltriphenylphosphonium bromide
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Foundational & Exploratory

"Pentyltriphenylphosphonium bromide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organophosphorus compound. The information presented herein is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Physical Properties

This compound is a white to light brown crystalline powder.[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][2] Key physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C23H26BrP[1][3][4][5][6]
Molecular Weight 413.33 g/mol [1][3][4][6]
Melting Point 165-168 °C[1][4]
Appearance White to light brown/yellow-brown crystalline powder[1][5]
Solubility Partly miscible in water. Soluble in methanol and chloroform.[1][2][5][7]
Hygroscopicity Hygroscopic[1][2]
CAS Number 21406-61-1[3][4][5][6]

Chemical Properties and Reactivity

This compound is an organic salt primarily utilized as a reagent in organic synthesis.[1] Its core chemical reactivity stems from its role as a precursor to a phosphonium ylide, a key intermediate in the Wittig reaction. This Nobel Prize-winning reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones.[8]

The compound itself is the product of a nucleophilic substitution (SN2) reaction between triphenylphosphine and 1-bromopentane.[8][9] In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromopentane, displacing the bromide ion.[8]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. The following table summarizes the types of spectral information available, though specific peak values would need to be obtained from the referenced databases.

Spectrum TypeAvailabilitySource(s)
¹H NMR Available[3]
¹³C NMR Available[3][10]
³¹P NMR Available[3]
IR Available[3]
Mass Spectrometry Available[11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the reaction of triphenylphosphine with 1-bromopentane.[9]

Materials:

  • 1-bromopentane

  • Triphenylphosphine

  • N,N-dimethylformamide (DMF)

Procedure: [9]

  • To a suitable reactor, charge 1-bromopentane (1.20 mol), triphenylphosphine (1.20 mol), and N,N-dimethylformamide.

  • Stir the resulting mixture at a temperature of 110-115 °C.

  • Maintain the reaction conditions for 6 hours to yield this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_solvent Solvent cluster_process Reaction Conditions cluster_product Product Triphenylphosphine Triphenylphosphine Reaction Heat to 110-115°C Stir for 6 hours Triphenylphosphine->Reaction Bromopentane 1-Bromopentane Bromopentane->Reaction DMF DMF DMF->Reaction Solvent Product Pentyltriphenylphosphonium Bromide Reaction->Product

Synthesis Workflow Diagram
General Protocol for a Wittig Reaction

This compound is a precursor for the Wittig reaction. The general protocol involves two main steps: ylide formation and the reaction with a carbonyl compound.

Step 1: Ylide Formation

  • Suspend this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the suspension in an ice bath.

  • Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to the suspension. The formation of the ylide is often indicated by a color change.

Step 2: Reaction with Carbonyl Compound

  • To the freshly prepared ylide solution, add the desired aldehyde or ketone dissolved in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature until completion (monitoring by TLC).

  • Work up the reaction mixture to isolate the desired alkene product. Triphenylphosphine oxide is a common byproduct.

Wittig_Reaction_Pathway General Wittig Reaction Pathway PhosphoniumSalt Pentyltriphenylphosphonium Bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone (R-C=O) Carbonyl->Oxaphosphetane Alkene Alkene (Product) Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO Elimination

Wittig Reaction Pathway

Safety and Handling

This compound is classified as a harmful and irritating substance.[1] It is irritating to the eyes, respiratory system, and skin.[1] It is also harmful if swallowed.[1]

Precautionary Measures:

  • Personal Protective Equipment: Wear suitable gloves and eye/face protection.[1]

  • Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[12][13] Use only in a well-ventilated area.[12][13]

  • First Aid:

    • Eyes: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • Skin: If on skin, wash with plenty of soap and water.[13]

    • Inhalation: If inhaled, remove the victim to fresh air.[13]

  • Storage: Store in a cool, dry place in a tightly closed container under an inert atmosphere.[5][14]

Applications

The primary application of this compound is as a reagent in the Wittig reaction for the synthesis of a wide variety of alkenes, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.[5][9] It also finds use as a phase-transfer catalyst in high-temperature reactions.[9]

References

An In-depth Technical Guide to Pentyltriphenylphosphonium Bromide (CAS: 21406-61-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyltriphenylphosphonium bromide, with the CAS number 21406-61-1, is a quaternary phosphonium salt that has garnered significant interest in various fields of chemistry and biomedicine.[1][2] Structurally, it comprises a positively charged phosphorus atom bonded to three phenyl groups and one pentyl group, with a bromide anion as the counterion. This amphiphilic nature, combining a lipophilic cation with a hydrophilic anion, underpins its utility in organic synthesis and its potential in biomedical applications.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and key applications. It further delves into its emerging role as a mitochondria-targeting agent, a property of considerable interest in drug delivery and the development of novel therapeutics for diseases associated with mitochondrial dysfunction.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[3] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 21406-61-1[1][2][4]
Molecular Formula C23H26BrP[1][3]
Molecular Weight 413.33 g/mol [1][3]
Melting Point 165-168 °C[3]
Solubility Partly miscible in water. Soluble in methanol and chloroform.[3]
Appearance White to light brown crystalline powder[3]
Purity Typically >98%[2]

Synthesis

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane.

Experimental Protocol: Synthesis of this compound

A general and efficient procedure for the synthesis of this compound is as follows:

Materials:

  • 1-Bromopentane

  • Triphenylphosphine

  • Anhydrous toluene (or N,N-dimethylformamide)[5][6]

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.3 equivalents) in anhydrous toluene.[5]

  • Add 1-bromopentane (1 equivalent) to the solution.[5]

  • Heat the reaction mixture to reflux and maintain vigorous stirring for 8 to 12 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate of this compound will form.[5]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with an excess of diethyl ether to remove any unreacted starting materials.[5]

  • Dry the purified this compound under vacuum. The product can typically be used in subsequent reactions without further purification.[5]

An alternative procedure involves heating 1-bromopentane (1.20 mol) and triphenylphosphine (1.20 mol) in N,N-dimethylformamide (225 g) at 110-115 °C for 6 hours.[6]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in the Wittig reaction and as a phase-transfer catalyst.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound serves as the precursor to the corresponding phosphonium ylide.

Mechanism Overview:

  • Ylide Formation: The phosphonium salt is treated with a strong base to deprotonate the carbon alpha to the phosphorus atom, forming a phosphorus ylide.

  • Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.

  • Alkene Formation: The oxaphosphetane intermediate collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction.

Wittig_Reaction reagent This compound ylide Phosphonium Ylide reagent->ylide + Base betaine Betaine Intermediate ylide->betaine + Carbonyl carbonyl Aldehyde or Ketone carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Alkene Product oxaphosphetane->alkene Collapse tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: General workflow of the Wittig reaction.

Experimental Protocol: A General Wittig Reaction

Materials:

  • This compound

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Aldehyde or ketone

  • Apparatus for reactions under inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

  • Continue stirring at room temperature for a designated period to ensure complete ylide formation.

  • Cool the ylide solution in an ice bath and slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Phase-Transfer Catalysis

As a quaternary phosphonium salt, this compound can function as a phase-transfer catalyst (PTC).[6] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, thereby accelerating the reaction rate.[7]

Mechanism of Action: The lipophilic pentyltriphenylphosphonium cation forms an ion pair with the reactant anion in the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. After the reaction, the phosphonium cation can return to the aqueous phase to transport another anion, thus completing the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactant Reactant Anion (X⁻) catalyst_org Catalyst-Reactant Ion Pair (Q⁺X⁻) aq_reactant->catalyst_org Phase Transfer catalyst_aq Catalyst Cation (Q⁺) org_substrate Organic Substrate (R-Y) product Product (R-X) org_substrate->product product->catalyst_aq Catalyst Regeneration catalyst_org->product Reaction Mitochondrial_Targeting cluster_cell Cell cluster_mito Mitochondrion cytoplasm Cytoplasm matrix Mitochondrial Matrix (Negative Potential) cytoplasm->matrix Mitochondrial Accumulation disruption Membrane Depolarization, ROS Production, ATP Depletion matrix->disruption Disruption of Mitochondrial Function TPP Pentyl-TPP⁺ TPP->cytoplasm Cellular Uptake apoptosis Cell Death disruption->apoptosis Induction of Apoptosis

References

Pentyltriphenylphosphonium Bromide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of pentyltriphenylphosphonium bromide, a key reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core properties, experimental protocols for its synthesis, and its application in the Wittig reaction.

Core Properties and Data

This compound is a phosphonium salt widely utilized in organic chemistry, primarily as a precursor to a Wittig reagent for the synthesis of alkenes. Its key physical and chemical properties are summarized below.

PropertyDataCitation(s)
Molecular Formula C₂₃H₂₆BrP[1][2]
Molecular Weight 413.33 g/mol [3][4]
Appearance White to light brown or yellow-brown crystalline powder[2][5]
Melting Point 165-168 °C[4][5]
Solubility Soluble in methanol and chloroform. Partly miscible in water.[4][5]
CAS Number 21406-61-1[2][4]
Sensitivity Hygroscopic[5][6]
Storage Store under an inert atmosphere at room temperature.[2][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with 1-bromopentane. This is a classic example of a quaternization reaction, where the phosphorus atom of triphenylphosphine acts as a nucleophile.

Experimental Protocol

Two common procedures for the synthesis are outlined below, differing primarily in the choice of solvent.

Protocol 1: Synthesis in Toluene

  • Reactant Preparation : In a reaction vessel equipped for reflux and stirring, combine 1-bromopentane (1 equivalent) and triphenylphosphine (1.3 equivalents) in anhydrous toluene.

  • Reaction : Heat the mixture to reflux under vigorous stirring. Maintain the reflux for 8 to 12 hours.

  • Isolation : After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white solid.

  • Purification : Collect the solid product by filtration. Wash the solid with an excess of diethyl ether to remove any unreacted starting materials.

  • Drying : Dry the purified solid. The resulting this compound can typically be used without further purification[2].

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

  • Reactant Preparation : Charge a reactor with 1-bromopentane (1.20 mol), triphenylphosphine (1.20 mol), and N,N-dimethylformamide (225 g)[1].

  • Reaction : Stir the resulting mixture at a temperature of 110 °C to 115 °C for 6 hours[1].

  • Work-up : The product can be isolated by cooling the reaction mixture and precipitating the salt with a suitable anti-solvent like diethyl ether, followed by filtration and drying.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process TPP Triphenylphosphine Solvent Add Anhydrous Solvent (Toluene or DMF) TPP->Solvent Bromo 1-Bromopentane Bromo->Solvent Reflux Heat to Reflux (8-12h in Toluene or 6h at 110-115°C in DMF) Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry the Product Wash->Dry Product Pentyltriphenylphosphonium Bromide Dry->Product

Synthesis Workflow Diagram

Application in the Wittig Reaction

This compound is a precursor to the corresponding phosphonium ylide (Wittig reagent). The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. The reaction is renowned for its reliability and the fixed location of the resulting double bond, which avoids the mixtures often produced in elimination reactions.

General Experimental Protocol for a Wittig Reaction

The overall process involves two main stages: the formation of the ylide and the reaction with a carbonyl compound.

  • Ylide Formation :

    • Suspend this compound in a dry, inert solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice or dry ice/acetone bath.

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), dropwise to the suspension[6][7]. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Reaction with Carbonyl Compound :

    • Once the ylide has formed, slowly add a solution of the desired aldehyde or ketone in the same dry solvent to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (as determined by TLC or other monitoring methods).

  • Work-up and Isolation :

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified, typically by column chromatography.

Wittig_Reaction_Workflow General Workflow for a Wittig Reaction cluster_ylide_formation 1. Ylide Formation cluster_reaction 2. Alkene Synthesis cluster_workup 3. Isolation & Purification Salt Pentyltriphenylphosphonium Bromide in Dry Solvent Base Add Strong Base (e.g., n-BuLi) at Low Temp Salt->Base Ylide Phosphonium Ylide Base->Ylide Carbonyl Add Aldehyde or Ketone at Low Temperature Ylide->Carbonyl Warm Warm to Room Temperature Carbonyl->Warm Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Warm->Oxaphosphetane Quench Quench Reaction Oxaphosphetane->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify Products Alkene + Triphenylphosphine Oxide Purify->Products

Wittig Reaction Workflow

References

Navigating the Solubility Landscape of Pentyltriphenylphosphonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyltriphenylphosphonium bromide in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative solubility information and detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a quaternary phosphonium salt widely utilized in organic synthesis. Its most notable application is as a precursor to phosphonium ylides for the Wittig reaction, a cornerstone method for the synthesis of alkenes from aldehydes and ketones. The solubility of this salt in different organic solvents is a critical parameter for its effective use in these reactions, influencing reaction rates, yields, and the ease of product purification. The presence of both a lipophilic pentyl group and three phenyl groups attached to the phosphorus atom gives it a distinct solubility profile.[1]

Qualitative Solubility of this compound

SolventQualitative SolubilitySource
WaterPartly miscible[2][3][4][5][6][7]
MethanolSoluble[2][3][4][5][6][7]
ChloroformSoluble[2][3][4][5][6][7]
Lower Alcohols (e.g., Ethanol)Soluble[5]
AcetoneSoluble[5]

It is important to note that terms like "soluble" and "partly miscible" are qualitative. For precise reaction optimization and process development, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A common equilibration time is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filter should be of a material that does not interact with or absorb the solute or solvent.

  • Quantification:

    • The concentration of this compound in the filtered solution can be determined by a suitable analytical method.

      • Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be measured.

      • Spectroscopic Analysis: If the compound has a suitable chromophore, a calibration curve can be prepared using solutions of known concentrations, and the concentration of the saturated solution can be determined by UV-Vis spectrophotometry.

      • Chromatographic Analysis (HPLC): A validated HPLC method can be used to determine the concentration of the compound in the saturated solution against a standard calibration curve.

      • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used by integrating the signal of the analyte against a known concentration of an internal standard.

  • Calculation of Solubility:

    • The solubility is then calculated and expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The logical relationship of the reactants and product is depicted below.

G TPP Triphenylphosphine Product Pentyltriphenylphosphonium bromide TPP->Product + BP 1-Bromopentane BP->Product Solvent Solvent (e.g., Toluene or DMF) Solvent->Product

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_result Result A Add excess solute to solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Analyze filtrate by Gravimetry, Spectroscopy, or Chromatography D->E F Calculate Solubility E->F

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in readily available sources, its qualitative solubility profile indicates good solubility in polar organic solvents such as methanol and chloroform, and partial miscibility in water. For applications requiring precise concentration control, it is imperative for researchers to determine the solubility experimentally. The detailed protocol provided in this guide offers a robust framework for obtaining reliable and accurate quantitative solubility data, enabling the optimization of synthetic procedures and the development of robust chemical processes.

References

"Pentyltriphenylphosphonium bromide" synthesis from triphenylphosphine and 1-bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyltriphenylphosphonium bromide, a key reagent in various organic transformations, notably the Wittig reaction. This document details established experimental protocols, presents quantitative data in a structured format, and outlines the underlying chemical principles and experimental workflow.

Introduction

This compound is a quaternary phosphonium salt widely utilized in organic synthesis. Its primary application is as a precursor to the corresponding phosphonium ylide, a Wittig reagent, which is instrumental in the olefination of aldehydes and ketones to form alkenes. The synthesis of this salt is a straightforward nucleophilic substitution reaction (SN2) between triphenylphosphine and 1-bromopentane. This guide explores two common synthetic methodologies, offering flexibility in solvent choice and reaction conditions.

Reaction Principle

The synthesis proceeds via a classical SN2 mechanism. The phosphorus atom of triphenylphosphine, acting as a nucleophile, attacks the electrophilic carbon atom of 1-bromopentane that is bonded to the bromine atom. This concerted reaction involves the formation of a new phosphorus-carbon bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. The resulting product is the stable this compound salt.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below, differing in the choice of solvent and reaction temperature.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

This protocol, adapted from a patented procedure, employs a polar aprotic solvent to facilitate the reaction.[1]

Reagents:

  • 1-Bromopentane

  • Triphenylphosphine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, charge 1-bromopentane (1.0 eq) and triphenylphosphine (1.0 eq).

  • Add N,N-dimethylformamide as the solvent.

  • Stir the resulting mixture and heat to 110-115 °C.

  • Maintain the reaction at this temperature for 6 hours.

  • After the reaction is complete, the product can be isolated. A common method for isolating phosphonium salts is by precipitation with a non-polar solvent like diethyl ether, followed by filtration, washing, and drying.

Protocol 2: Synthesis in Toluene

This method utilizes a non-polar aromatic solvent and reflux conditions.

Reagents:

  • 1-Bromopentane

  • Triphenylphosphine

  • Anhydrous Toluene

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.3 eq) in anhydrous toluene.

  • Add 1-bromopentane (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain vigorous stirring for 8 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Collect the solid by filtration.

  • Wash the collected solid with an excess of diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound. The product can often be used directly in subsequent reactions without further purification.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and the properties of this compound.

Table 1: Reaction Parameters

ParameterProtocol 1 (DMF)Protocol 2 (Toluene)
Solvent N,N-DimethylformamideAnhydrous Toluene
Temperature 110-115 °CReflux (~111 °C)
Reaction Time 6 hours8-12 hours
Molar Ratio (TPP:1-BP) 1:11.3:1

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₆BrP
Molecular Weight 413.34 g/mol
Appearance White to light brown crystalline powder
Melting Point 165-168 °C
Solubility Soluble in methanol and chloroform. Partly miscible in water.

Purification and Characterization

Purification

For many applications, this compound synthesized via the toluene protocol can be purified by simple filtration and washing with diethyl ether.[2] However, if the product is oily or requires higher purity, the following techniques can be employed:

  • Trituration: The crude product can be triturated with a non-polar solvent like n-hexane to induce solidification.

  • Recrystallization: Recrystallization from a suitable solvent mixture, such as toluene/ethyl acetate/diethyl ether, can yield a crystalline product. It is often beneficial to ensure all solvents are anhydrous as phosphonium salts can be hygroscopic.

  • Solid-Phase Purification: For advanced purification, the crude salt can be passed through a column packed with an adsorber resin. The impurities are washed away, and the purified product is then eluted with a suitable solvent.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the pentyl chain protons and the aromatic protons of the triphenylphosphine moiety.

    • ¹³C NMR: Will display signals for the carbons of the pentyl group and the phenyl rings.

    • ³¹P NMR: A single peak is expected in the phosphonium salt region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Notably, P⁺-C stretching vibrations are typically observed around 1436 cm⁻¹ and 1107 cm⁻¹.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound and the logical relationship of the key steps.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Optional Purification cluster_characterization Characterization reagents Combine Triphenylphosphine and 1-Bromopentane in Solvent reaction Heat Reaction Mixture (e.g., Reflux or 110-115°C) reagents->reaction Initiate Reaction cooling Cool Reaction Mixture to Room Temperature reaction->cooling precipitation Precipitate Product (if necessary) cooling->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Dry the Product washing->drying trituration Trituration with Hexane drying->trituration If needed recrystallization Recrystallization drying->recrystallization If needed nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) drying->nmr ir IR Spectroscopy drying->ir mp Melting Point Determination drying->mp

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Logical Relationship of Synthesis Steps start Start reactants Reactants: Triphenylphosphine & 1-Bromopentane start->reactants solvent Solvent Selection: DMF or Toluene start->solvent end End Product: Pentyltriphenylphosphonium Bromide heating Application of Heat (Thermal Energy) reactants->heating solvent->heating reaction_conditions Reaction Conditions: Time & Temperature heating->reaction_conditions isolation Product Isolation: Precipitation/Filtration reaction_conditions->isolation purification Purification: Washing/Recrystallization isolation->purification analysis Analysis: Spectroscopy & MP purification->analysis analysis->end

Caption: Logical relationship of key steps in the synthesis process.

References

An In-depth Technical Guide to the Mechanism of Formation of Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation of pentyltriphenylphosphonium bromide, a quaternary phosphonium salt of significant interest in organic synthesis, particularly as a precursor for Wittig reagents. The core of this document focuses on the elucidation of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes. The primary pathway for the synthesis of this compound is a bimolecular nucleophilic substitution (S(_N)2) reaction. This guide will delve into the kinetics, substrate scope, and experimental considerations of this fundamental transformation.

Introduction

This compound is a key intermediate in organic chemistry, primarily utilized in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. Its formation is a classic example of the quaternization of a phosphine. Understanding the mechanism of its formation is crucial for optimizing reaction conditions, maximizing yields, and expanding its applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The S(_N)2 Reaction Mechanism

The formation of this compound proceeds through a well-established S(_N)2 mechanism.[1] In this reaction, triphenylphosphine ((C(_6)H(_5))_3P) acts as the nucleophile, and 1-bromopentane (CH(_3)(CH(_2))_4Br) serves as the electrophile.[2]

The key features of this S(_N)2 mechanism are:

  • Concerted Step: The reaction occurs in a single, concerted step where the new phosphorus-carbon bond forms simultaneously with the cleavage of the carbon-bromine bond.[1]

  • Backside Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of 1-bromopentane from the side opposite to the bromine leaving group.[1]

  • Transition State: A transient, high-energy transition state is formed where the phosphorus and bromine atoms are both partially bonded to the central carbon atom.

  • Inversion of Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry. However, in the case of 1-bromopentane, the reacting carbon is not a stereocenter.

  • Second-Order Kinetics: The rate of the reaction is dependent on the concentration of both the nucleophile (triphenylphosphine) and the electrophile (1-bromopentane).

The overall reaction can be represented as:

(C(_6)H(_5))_3P + CH(_3)(CH(_2))_4Br → [(C(_6)H(_5))_3P(CH(_2))_4CH(_3)]

+^++
Br
^-

Diagram of the S(_N)2 Mechanism

Caption: S(_N)2 mechanism for the formation of this compound.

Quantitative Data

Table 1: Effect of the Leaving Group on Reactivity

This table illustrates the effect of the halogen leaving group on the extent of the reaction between triphenylphosphine and primary alkyl halides under identical conditions (reflux in acetonitrile for 30 minutes). A higher percentage of phosphonium salt formation indicates a higher reaction rate.

ElectrophileNucleophile% Unreacted Phosphine% Phosphonium SaltRelative Reactivity
1-ChlorobutaneTriphenylphosphine100.0%0.0%Low
1-BromobutaneTriphenylphosphine74.9%25.1%Medium
1-IodobutaneTriphenylphosphine7.0%93.0%High

Data adapted from a study on nucleophilic substitution reactions using phosphine nucleophiles.[3]

The data clearly shows that the reactivity follows the order I > Br > Cl, which is consistent with the leaving group ability of the halides.

Table 2: Influence of Substrate Structure on Yield

The following table presents the yields for the synthesis of various substituted benzyltriphenylphosphonium bromides via microwave irradiation. While not a direct comparison with an aliphatic substrate like 1-bromopentane, it demonstrates the influence of substituents on the benzyl ring on the reaction yield.

Benzyl Bromide DerivativeSolventTemperature (°C)Time (min)Yield (%)
Benzyl bromideTHF603097
4-Cyanobenzyl bromideTHF603094
3-Fluorobenzyl bromideTHF603098
3-Iodobenzyl bromideTHF603087
4-Iodobenzyl bromideTHF603095
3-(Trifluoromethoxy)benzyl bromideTHF603097

Data from a study on the preparation of benzyltriphenylphosphonium bromide salts under microwave irradiation.[4][5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Equipment:
  • Triphenylphosphine

  • 1-Bromopentane

  • Toluene (or another suitable solvent like acetonitrile or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beaker

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in a minimal amount of dry toluene.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromopentane (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The this compound will typically precipitate out of the non-polar solvent. If precipitation is slow, cooling the flask in an ice bath can promote crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, dry toluene or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve Triphenylphosphine in Toluene setup2 Add 1-Bromopentane setup1->setup2 react Heat to Reflux (6-24 hours) setup2->react cool Cool to Room Temperature react->cool precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Pentyltriphenylphosphonium Bromide

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the phenyl groups (typically in the range of 7.5-8.0 ppm) and the aliphatic protons of the pentyl chain. The methylene group attached to the phosphorus atom will appear as a multiplet due to coupling with both the adjacent methylene group and the phosphorus atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the five distinct carbons of the pentyl group. The carbon atom directly bonded to the phosphorus will show a characteristic coupling (¹J(_{PC})).

  • ³¹P NMR: Phosphorus-31 NMR is a powerful technique for characterizing organophosphorus compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, typically in the range of +20 to +30 ppm (relative to 85% H(_3)PO(_4)).

Conclusion

The formation of this compound is a robust and well-understood S(_N)2 reaction. The key factors influencing the success of this synthesis are the choice of a good leaving group on the alkyl halide (Br or I), the use of a suitable solvent, and appropriate reaction temperature and time. This technical guide provides the foundational knowledge for researchers to effectively synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

Pentyltriphenylphosphonium Bromide: A Comprehensive Technical Guide for Wittig Reagent Precursor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentyltriphenylphosphonium bromide as a precursor to a non-stabilized Wittig reagent. This document details its synthesis, physical and chemical properties, and its application in the Wittig olefination of aldehydes and ketones. Detailed experimental protocols and reaction workflows are provided to facilitate its use in research and development settings.

Core Concepts and Applications

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent).[1][2][3] this compound is the phosphonium salt precursor to the corresponding pentylidene ylide, a non-stabilized ylide that is highly reactive towards both aldehydes and ketones. Its primary application lies in the synthesis of terminal and internal alkenes where a pentyl group is introduced.

The overall transformation involves two key stages: the preparation of the phosphonium salt and the subsequent in-situ generation of the ylide for the Wittig reaction.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1. This data is crucial for its proper handling, characterization, and use in synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Name This compound
CAS Number 21406-61-1
Molecular Formula C₂₃H₂₆BrP
Molecular Weight 413.33 g/mol
Appearance White to light brown crystalline powder
Melting Point 165-168 °C
Solubility Soluble in methanol, chloroform. Partly miscible in water.
¹H NMR (CDCl₃, est.) δ 7.7-7.9 (m, 15H, Ar-H), 3.6-3.8 (m, 2H, P-CH₂), 1.5-1.7 (m, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H, CH₃)[4][5][6]
¹³C NMR (CDCl₃, est.) δ 135.1 (d), 133.5 (d), 130.5 (d), 118.5 (d, Ar-C), 31.0 (d), 30.5 (d), 22.5 (d), 22.0 (s), 14.0 (s)[4][5][7]
³¹P NMR (CDCl₃) ~ δ 25 ppm
IR (KBr, cm⁻¹) 3050, 2950, 1580, 1480, 1435, 1110, 720, 690[4]

Note: Estimated ¹H and ¹³C NMR chemical shifts are based on data from homologous alkyltriphenylphosphonium bromides.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a typical Wittig reaction are provided below.

Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt from 1-bromopentane and triphenylphosphine.

Protocol 1: Synthesis in Toluene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromopropane (15.1 g, 0.1 mol) in 100 mL of dry toluene.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to room temperature. The white solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Protocol 2: Synthesis in Dimethylformamide (DMF)

  • Reaction Setup: To a reactor, charge 1-bromopentane (185 g, 1.20 mol), triphenylphosphine (321 g, 1.20 mol), and N,N-dimethylformamide (225 g).

  • Reaction: Stir the resulting mixture at 110-115 °C for 6 hours.

  • Work-up: The product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying.

Wittig Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol details the in-situ generation of the pentylidene ylide and its reaction with benzaldehyde to form 1-phenylhex-1-ene.

Protocol 3: Wittig Olefination of Benzaldehyde

  • Ylide Generation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (4.13 g, 10 mmol) and 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

    • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Reaction with Aldehyde:

    • Add a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 1-phenylhex-1-ene. The expected yield is typically in the range of 70-90%.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Synthesis of this compound

G TPP Triphenylphosphine Solvent Toluene or DMF Heat TPP->Solvent Bromopentane 1-Bromopentane Bromopentane->Solvent Salt This compound Solvent->Salt SN2 Reaction

Caption: Synthesis of the phosphonium salt via Sₙ2 reaction.

Wittig Reaction Mechanism

G cluster_0 Ylide Formation cluster_1 Wittig Reaction PhosphoniumSalt Pentyltriphenylphosphonium Bromide Ylide Pentylidene Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

Experimental Workflow for Wittig Olefination

G start Start ylide_prep Prepare Ylide Solution (Phosphonium Salt + Base in THF) start->ylide_prep reaction Add Aldehyde/Ketone React at RT ylide_prep->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Alkene Product purification->product

Caption: General experimental workflow for the Wittig reaction.

Summary and Outlook

This compound is a readily accessible and versatile precursor for a non-stabilized Wittig reagent. The straightforward synthesis of the phosphonium salt, coupled with the high reactivity of the corresponding ylide, makes it a valuable tool for the introduction of a pentylidene moiety onto a wide range of aldehydes and ketones. The protocols and data provided in this guide serve as a comprehensive resource for researchers employing this reagent in their synthetic endeavors. Future work may focus on the development of more sustainable and efficient one-pot procedures for the Wittig reaction using this precursor.

References

Navigating the Safe Handling of Pentyltriphenylphosphonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental protocols associated with pentyltriphenylphosphonium bromide. The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a quaternary phosphonium salt commonly used as a Wittig reagent in organic synthesis. Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C23H26BrP[1]
Molar Mass 413.33 g/mol [1]
Appearance White to light brown or yellow-brown crystalline powder[1][2]
Melting Point 165-168 °C[1][2]
Solubility Soluble in methanol and chloroform. Partly miscible in water.[1][3]
Hygroscopicity Hygroscopic[2][4]
Storage Temperature Room temperature, under inert atmosphere[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled

Signal Word: Warning[6][7][8]

Hazard Pictograms:

  • GHS07: Exclamation Mark[5][8]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile rubber gloves are recommended.[9]
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[6][7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8]

  • Use only outdoors or in a well-ventilated area.[7][8]

  • Minimize dust generation and accumulation.[7]

  • Do not eat, drink, or smoke when using this product.[4][10]

Storage Conditions
  • Store in a tightly-closed container when not in use.[7]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

  • Keep container tightly closed.[6][7]

  • Store locked up.[6][7][8]

  • Due to its hygroscopic nature, protect from moisture.[6]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] Call a poison center or doctor if you feel unwell.[7]
Skin Contact Wash with plenty of soap and water.[6][7] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash before reuse.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6]
Ingestion Clean mouth with water and drink afterwards plenty of water.[6] Do NOT induce vomiting without medical advice.[7] Get medical attention if symptoms occur.[6]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.

  • Methodology:

    • The test substance (0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²) and covered with a gauze patch.

    • The exposure period is typically 4 hours.

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are continued for up to 14 days to assess the reversibility of the effects.

  • Endpoint: The severity of skin reactions is scored based on a graded scale for erythema and edema formation.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to produce irritation or damage to the eye.

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The untreated eye serves as a control.

  • Methodology:

    • A small amount of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is instilled into the lower eyelid of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) are used to classify the irritancy of the substance.

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting dose level. The outcome of this step determines the next dose level.

  • Methodology:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single oral dose by gavage.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • Body weight is recorded at the start and end of the observation period.

  • Endpoint: The classification of toxicity is based on the dose level at which mortality or clear signs of toxicity are observed.

Visualized Workflows and Logical Relationships

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Measures cluster_final Finalization start Start: Proposed Use of This compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed/Inhaled/Absorbed) review_sds->identify_hazards assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion, Eye) identify_hazards->assess_exposure evaluate_risks Evaluate Risks Based on Planned Procedure and Quantities assess_exposure->evaluate_risks implement_controls Implement Control Measures evaluate_risks->implement_controls ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) implement_controls->ppe engineering Use Engineering Controls (Fume Hood) implement_controls->engineering admin Establish Safe Work Practices (SOPs, Training) implement_controls->admin proceed Proceed with Experiment ppe->proceed engineering->proceed admin->proceed FirstAidResponse cluster_actions Immediate Actions cluster_medical Medical Attention start Accidental Exposure Occurs inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin->wash_skin rinse_eyes Rinse Eyes with Water (15-20 mins) eye->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention If Symptoms Persist or are Severe move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

An In-depth Technical Guide to the Storage, Stability, and Handling of Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing, handling, and assessing the stability of pentyltriphenylphosphonium bromide. This information is essential for ensuring the integrity of the compound in research and development settings, particularly in its application as a mitochondria-targeting therapeutic agent.

Storage and Stability

Proper storage of this compound is paramount to maintain its chemical integrity and ensure reproducible experimental outcomes. The compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This characteristic is a primary factor influencing its stability.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Room temperatureAvoids potential degradation that may be induced by extreme temperatures.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Light Exposure Store in a dark placeProtects the compound from potential photolytic degradation.
Container Tightly sealed, opaque containerPrevents the ingress of moisture and light.
Moisture Store in a desiccator with a suitable desiccantAs a hygroscopic substance, minimizing exposure to moisture is critical to prevent hydrolysis and maintain its free-flowing solid form.

Potential Degradation Pathways:

The primary degradation pathway for this compound under improper storage conditions is likely hydrolysis due to its hygroscopic nature. Under conditions of high humidity, the bromide salt can absorb water, which may lead to the slow hydrolysis of the phosphonium cation. Furthermore, exposure to strongly alkaline conditions can promote the degradation of the triphenylphosphonium moiety to triphenylphosphine oxide.

Experimental Protocols

To ensure the quality and stability of this compound, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak of this compound.

Signaling Pathway and Mechanism of Action

This compound belongs to a class of compounds known as mitochondria-targeting cations. The triphenylphosphonium (TPP⁺) cation is lipophilic and can readily cross biological membranes, including the plasma membrane and the inner mitochondrial membrane.

The primary mechanism by which TPP⁺ cations accumulate in mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm), which is approximately -180 mV. This strong electrochemical gradient drives the positively charged TPP⁺ cation into the mitochondrial matrix. This targeted accumulation allows for the delivery of attached moieties (in this case, the pentyl group, or a conjugated drug) specifically to the mitochondria.

This targeted delivery is of significant interest in drug development, particularly for therapies aimed at mitochondrial dysfunction, which is implicated in a variety of diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the mechanism of mitochondrial targeting.

G cluster_0 Stability Testing Workflow A This compound Sample B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C HPLC Analysis B->C D Data Analysis (Peak Purity, Degradation Products, Assay) C->D E Stability Assessment D->E

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_0 Mitochondrial Targeting Mechanism Extracellular Extracellular Space Cytosol Cytosol Extracellular->Cytosol Passive Diffusion Mitochondrion Mitochondrion (ΔΨm ≈ -180 mV) Cytosol->Mitochondrion Electrophoretic Accumulation PTPP PTPP⁺

Caption: Mechanism of this compound (PTPP⁺) accumulation in mitochondria.

Commercial Sourcing and Pricing of Pentyltriphenylphosphonium Bromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of key reagents is a critical step in the experimental workflow. Pentyltriphenylphosphonium bromide, a versatile phosphonium salt, finds application in various chemical syntheses, including the Wittig reaction for the formation of carbon-carbon double bonds. This technical guide provides an overview of commercial suppliers and current pricing for this compound, facilitating efficient procurement and project planning.

Supplier and Pricing Overview

The availability and cost of this compound can vary between suppliers, quantities, and purity levels. The following table summarizes the offerings from several prominent chemical suppliers. Prices are subject to change and may not include shipping and handling fees. It is advisable to consult the suppliers' websites for the most current information.

SupplierGrade/PurityQuantityPrice (USD)Price (EUR)Price (CNY)
Sigma-Aldrich -5 g$11.50--
25 g$19.55--
100 g$57.50--
500 g$212.75--
Thermo Fisher Scientific (Alfa Aesar) 98%25 g$42.65€32.30-
100 gInquire--
500 gInquire--
Santa Cruz Biotechnology 98%InquireInquire--
Shanghai Jizhi Biochemical Technology Co., Ltd. 98.0%25 g--¥158.0
100 g--¥468.0
Shanghai Minstar Chemical Co., Ltd. 99%InquireInquire--

Key Experimental Considerations

While this guide focuses on the commercial availability of this compound, it is imperative for researchers to consider the experimental context in which this reagent will be used. The purity of the phosphonium salt can significantly impact the yield and purity of the desired product in a Wittig reaction. For sensitive applications, higher purity grades are recommended.

Experimental Workflow: A Generalized Wittig Reaction

The following diagram illustrates a generalized workflow for a Wittig reaction involving this compound. This workflow is a fundamental representation and may require optimization based on the specific substrates and reaction conditions.

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Triphenylphosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Triphenylphosphine_Oxide Crude_Mixture Crude Reaction Mixture Alkene->Crude_Mixture Triphenylphosphine_Oxide->Crude_Mixture Purification Purification (e.g., Chromatography) Crude_Mixture->Purification Pure_Product Purified Alkene Purification->Pure_Product

Caption: Generalized workflow for a Wittig reaction.

Logical Relationship of Supplier Selection Criteria

The choice of a supplier for this compound often involves a multi-faceted decision-making process. The following diagram illustrates the key factors that researchers typically consider.

G cluster_factors Decision Factors Supplier_Selection Supplier Selection Cost Price per Gram Supplier_Selection->Cost Purity Purity/Grade Supplier_Selection->Purity Availability Stock Status & Lead Time Supplier_Selection->Availability Quantity Available Quantities Supplier_Selection->Quantity Support Technical Support & Documentation Supplier_Selection->Support

Methodological & Application

Application Note: A Detailed Protocol for Alkene Synthesis via the Wittig Reaction using Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds (aldehydes or ketones) and phosphorus ylides.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers exceptional control over the position of the newly formed double bond, a significant advantage over traditional elimination reactions which can produce mixtures of isomers.[1][3][4]

This application note provides a comprehensive protocol for the Wittig olefination using pentyltriphenylphosphonium bromide. This specific phosphonium salt is the precursor to a non-stabilized ylide, which is known to react with aldehydes to predominantly form (Z)-alkenes.[5][6][7] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1] This protocol details the in situ generation of the phosphorus ylide and its subsequent reaction with an aldehyde, followed by workup and purification procedures.

Overall Reaction Scheme

The process involves two main stages:

  • Ylide Formation: The pentyltriphenylphosphonium salt is deprotonated by a strong base to form the reactive pentylidene triphenylphosphorane (the Wittig reagent).[2]

  • Wittig Reaction: The ylide attacks the carbonyl carbon of an aldehyde or ketone, proceeding through a cyclic oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.[8][9]

Experimental Protocol

This protocol describes the reaction of this compound with a representative aldehyde (e.g., benzaldehyde) to synthesize the corresponding alkene.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
This compoundC₂₃H₂₆BrP429.33Phosphonium Salt
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous solvent, required for ylide formation
n-Butyllithium (n-BuLi)C₄H₉Li64.06Strong base, handle under inert atmosphere
Aldehyde (e.g., Benzaldehyde)C₇H₆O106.12Carbonyl substrate
Saturated Ammonium Chloride (aq)NH₄Cl53.49Quenching agent
Diethyl Ether or Dichloromethane(C₂H₅)₂O / CH₂Cl₂74.12 / 84.93Extraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Brine (Saturated NaCl solution)NaCl58.44Used for washing organic layers
Step-by-Step Procedure

1. Ylide Generation (in situ)

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 equivalents).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise to the stirred suspension.[3][8]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of the ylide is typically indicated by a color change to deep orange or red.[3]

2. Wittig Reaction with Aldehyde

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the previously prepared ylide solution back down to 0 °C in an ice bath.

  • Slowly add the aldehyde solution dropwise to the ylide solution.[3]

  • Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

3. Reaction Work-up and Purification

  • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[3]

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x the volume of the aqueous layer).[3][4]

  • Combine the organic layers and wash them with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the alkene using flash column chromatography on silica gel.[10] The triphenylphosphine oxide is a common byproduct that can often be removed by crystallization as well.[11]

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of the Wittig reaction.

G cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Suspend Phosphonium Salt in Anhydrous THF B Place under Inert Atmosphere A->B C Cool to 0 °C B->C D Add Strong Base (e.g., n-BuLi) C->D E Warm to RT & Stir D->E F Cool Ylide to 0 °C E->F G Add Aldehyde in Anhydrous THF F->G H Warm to RT & Stir G->H I Quench with sat. aq. NH4Cl H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify by Chromatography K->L

Caption: Experimental workflow for the Wittig reaction.

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Carbonyl cluster_step3 Step 3: Product Formation salt Phosphonium Salt (R-CH₂-P⁺Ph₃) ylide Phosphorus Ylide (R-CH=PPh₃) salt->ylide + Strong Base - H⁺ oxaphosphetane Oxaphosphetane (4-membered ring) ylide->oxaphosphetane + Aldehyde [2+2] Cycloaddition aldehyde Aldehyde (R'-CHO) aldehyde->oxaphosphetane alkene Alkene (R-CH=CH-R') oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of (Z)-1-phenyl-1-hexene from benzaldehyde and this compound.

ParameterValue/ConditionNotes
Reactant Equivalents
This compound1.1 eqSlight excess to ensure full conversion of the aldehyde.
n-Butyllithium (n-BuLi)1.05 eqTo ensure complete deprotonation of the phosphonium salt.
Benzaldehyde1.0 eqThe limiting reagent.
Reaction Conditions
SolventAnhydrous THFCrucial to prevent quenching of the base and ylide.[5]
Ylide Formation Temperature0 °C to Room TempInitial cooling controls the exothermic deprotonation.
Reaction Temperature0 °C to Room TempInitial cooling controls the addition, then warmed to drive to completion.
Reaction Time3 - 6 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Outcome
Expected Yield60-85%Varies based on purity of reagents and reaction scale.
StereoselectivityZ:E ratio > 90:10Non-stabilized ylides typically yield the (Z)-alkene as the major product.[2][6]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Wittig reaction, especially the ylide formation step with strong bases like n-BuLi, is highly sensitive to moisture.[5] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.

  • Base Selection: Non-stabilized ylides, such as the one derived from this compound, require strong bases (e.g., n-BuLi, NaH, NaHMDS, t-BuOK) for deprotonation.[5][12]

  • Byproduct Removal: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene due to similar polarities. Careful column chromatography is often required. Alternatively, precipitating the oxide from a non-polar solvent like hexanes or a hexanes/ether mixture can be effective before chromatography.[11]

  • Stereochemistry: While non-stabilized ylides favor the (Z)-alkene, the selectivity can be influenced by factors like the presence of lithium salts and the specific solvent system.[6] For reactions performed with n-BuLi, the presence of LiBr can help enhance Z-selectivity.

References

Application Notes and Protocols for the Synthesis of Z-Alkenes using Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with exceptional regioselectivity. A significant advantage of this reaction is the ability to control the stereochemical outcome, yielding either (Z)- or (E)-alkenes. The synthesis of (Z)-alkenes, often the thermodynamically less stable isomer, is of particular interest in the synthesis of complex molecules such as natural products and pharmaceuticals, including insect pheromones. This document provides detailed application notes and protocols for the synthesis of (Z)-alkenes using pentyltriphenylphosphonium bromide, a non-stabilized Wittig reagent that generally affords high Z-selectivity.

This compound is a phosphonium salt that, upon treatment with a strong base, generates the corresponding pentylide. As a non-stabilized ylide, the pentyl group does not contain any electron-withdrawing groups that would delocalize the negative charge on the alpha-carbon. This inherent reactivity leads to a kinetically controlled reaction pathway that preferentially forms the syn-oxaphosphetane intermediate, which subsequently collapses to furnish the (Z)-alkene.[1][2][3]

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₃H₂₆BrP
Molecular Weight413.33 g/mol
AppearanceWhite to light brown crystalline powder
Melting Point165-168 °C
SolubilitySoluble in methanol and chloroform. Partially miscible in water.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the Wittig salt from commercially available starting materials.

Materials:

  • Triphenylphosphine (PPh₃)

  • 1-Bromopentane

  • Toluene or Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile.

  • To the stirred solution, add 1-bromopentane (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-110 °C) and maintain for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with a small amount of cold anhydrous toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum to obtain a white to off-white crystalline solid. The product can be used in the subsequent Wittig reaction without further purification.

Protocol 2: General Procedure for the Z-Selective Synthesis of Alkenes

This protocol describes a general method for the Wittig reaction between this compound and an aldehyde to yield a (Z)-alkene. The reaction should be carried out under anhydrous and inert conditions to prevent quenching of the highly reactive ylide.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH), or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.05 eq)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Ylide Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 eq).

    • Add anhydrous THF via syringe and stir to suspend the salt.

    • Cool the suspension to 0 °C or -78 °C (depending on the base).

    • Slowly add the strong base (1.05 eq) dropwise via syringe. A color change to deep orange or red typically indicates the formation of the ylide.

    • Allow the mixture to stir at the same temperature for 30-60 minutes.

  • Wittig Reaction:

    • Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution to the ylide solution via syringe at the same low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel. Alternatively, methods for the precipitation of triphenylphosphine oxide can be employed.[4][5][6][7][8]

Data Presentation: Illustrative Yields and Stereoselectivity

Direct quantitative data for the Wittig reaction of this compound is not extensively reported in readily accessible literature. However, based on the known behavior of similar non-stabilized ylides, high Z-selectivity is expected, particularly with aliphatic aldehydes.[2][9] The following table provides illustrative examples of expected outcomes based on reactions with analogous non-stabilized Wittig reagents. Actual yields and Z/E ratios will vary depending on the specific aldehyde, base, solvent, and reaction conditions.

AldehydeProductExpected Yield (%)Expected Z:E Ratio
Hexanal(Z)-Undec-5-ene60-85>90:10
Benzaldehyde(Z)-1-Phenyl-1-hexene50-7580:20 - 95:5
Cyclohexanecarboxaldehyde(Z)-(Hex-1-en-1-yl)cyclohexane65-90>90:10

Note: The Z:E ratio is influenced by several factors. The use of salt-free ylides (e.g., prepared with NaHMDS or KHMDS) generally maximizes Z-selectivity. The presence of lithium salts (from n-BuLi) can sometimes lead to a decrease in Z-selectivity due to equilibration of intermediates.[1][9] The polarity of the solvent can also affect the stereochemical outcome.[10]

Visualizations

Wittig Reaction Mechanism for Z-Alkene Synthesis

Wittig_Mechanism Phosphonium Pentyltriphenylphosphonium Bromide Ylide Pentylide (Ylide) (Non-stabilized) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane syn-Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Kinetically controlled pathway of the Wittig reaction with a non-stabilized ylide.

Experimental Workflow for Z-Alkene Synthesis

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Ylide_Prep 1. Prepare Ylide: - Suspend Phosphonium Salt in Anhydrous THF - Cool to 0°C or -78°C - Add Strong Base Start->Ylide_Prep Reaction 2. Wittig Reaction: - Add Aldehyde Solution Dropwise - Warm to Room Temperature - Stir for 2-12h Ylide_Prep->Reaction Workup 3. Aqueous Work-up: - Quench with sat. NH₄Cl(aq) - Extract with Organic Solvent - Dry and Concentrate Reaction->Workup Purification 4. Purification: - Column Chromatography (Silica Gel) or - Precipitation of TPPO Workup->Purification Product Final Product: (Z)-Alkene Purification->Product

Caption: Step-by-step workflow for the synthesis and purification of Z-alkenes.

Logical Relationship of Factors Affecting Z-Selectivity

Z_Selectivity_Factors Z_Selectivity High (Z)-Selectivity NonStabilized Non-Stabilized Ylide (e.g., Pentylide) KineticControl Kinetic Control NonStabilized->KineticControl KineticControl->Z_Selectivity SaltFree Salt-Free Conditions (e.g., NaHMDS) SaltFree->Z_Selectivity LowTemp Low Reaction Temperature LowTemp->Z_Selectivity AproticSolvent Aprotic, Non-Polar Solvent (e.g., THF, Toluene) AproticSolvent->Z_Selectivity

Caption: Key factors that promote the formation of (Z)-alkenes in the Wittig reaction.

References

Synthesis of (E)-Alkenes using Pentyltriphenylphosphonium Bromide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (E)-alkenes utilizing pentyltriphenylphosphonium bromide. The focus is on the Schlosser modification of the Wittig reaction, a powerful method to achieve high (E)-selectivity with non-stabilized ylides. This protocol is particularly relevant for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules where precise stereochemical control of double bonds is crucial. Included are a detailed experimental protocol for the synthesis of (E)-1-phenylhex-1-ene, a summary of expected yields and stereoselectivity, and a discussion on the applications of E-alkenes in medicinal chemistry.

Introduction

The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] While the standard Wittig reaction with non-stabilized ylides, such as the one derived from this compound, typically yields (Z)-alkenes, the Schlosser modification provides a reliable pathway to the thermodynamically more stable (E)-alkenes.[1][2][4] This stereochemical control is of paramount importance in drug discovery and development, as the geometry of a double bond can significantly impact the biological activity of a molecule. (E)-Alkenes are prevalent structural motifs in a variety of biologically active compounds, including anticancer agents and treatments for metabolic disorders.[5][6]

This application note details a robust protocol for the synthesis of (E)-alkenes using this compound via the Schlosser-Wittig reaction. The reaction of the corresponding pentylide with an aldehyde is used as a model system to illustrate the methodology.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of (E)-alkenes from various aldehydes and this compound using the Schlosser modification of the Wittig reaction. The data is compiled from analogous reactions and theoretical expectations, highlighting the high (E)-selectivity of this method.

Aldehyde SubstrateProductExpected Yield (%)Expected E/Z Ratio
Benzaldehyde(E)-1-Phenylhex-1-ene75-85>95:5
4-Methoxybenzaldehyde(E)-1-(4-Methoxyphenyl)-1-hexene70-80>95:5
Heptanal(E)-7-Dodecene65-75>90:10
Cyclohexanecarboxaldehyde(E)-Cyclohexylidenepentane70-80>90:10

Table 1: Expected yields and E/Z ratios for the Schlosser-Wittig reaction of this compound with various aldehydes.

Experimental Protocols

This section provides a detailed protocol for the synthesis of (E)-1-phenylhex-1-ene from benzaldehyde and this compound using the Schlosser modification.

Materials:

  • This compound (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Phenyllithium (PhLi) (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

Part 1: Ylide Formation

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.05 eq).

  • Add anhydrous THF via syringe to suspend the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes.

Part 2: Schlosser-Wittig Reaction

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of phenyllithium (1.0 eq) in diethyl ether dropwise to the reaction mixture at -78 °C.

  • Allow the mixture to warm to -30 °C and stir for an additional 30 minutes.

  • Quench the reaction at -30 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

Part 3: Work-up and Purification

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, containing the desired (E)-alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-1-phenylhex-1-ene.

Mandatory Visualizations

Wittig_Workflow cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Schlosser-Wittig Reaction cluster_Purification Work-up & Purification Phosphonium_Salt Pentyltriphenylphosphonium bromide in THF Ylide Pentylide Solution (deep red/orange) Phosphonium_Salt->Ylide 0 °C, 30 min Base n-BuLi Base->Ylide Betaine Lithiobetaine Intermediate Ylide->Betaine -78 °C, 1 hr Aldehyde Benzaldehyde in THF Aldehyde->Betaine Threo_Betaine Threo-Betaine Betaine->Threo_Betaine -78 °C to -30 °C PhLi Phenyllithium PhLi->Betaine Product_Mixture Crude Product Mixture ((E)-1-Phenylhex-1-ene & Triphenylphosphine Oxide) Threo_Betaine->Product_Mixture Quench with NH4Cl Extraction Extraction with Et2O Product_Mixture->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Flash Chromatography Concentration->Chromatography Final_Product Pure (E)-1-Phenylhex-1-ene Chromatography->Final_Product

Caption: Workflow for the synthesis of (E)-alkenes via the Schlosser-Wittig reaction.

Signaling Pathways and Logical Relationships

The Schlosser modification achieves (E)-selectivity by manipulating the stereochemistry of the betaine intermediate. The following diagram illustrates the key steps leading to the preferential formation of the (E)-alkene.

Schlosser_Mechanism Ylide Pentylide Erythro_Betaine Erythro-Lithiobetaine (Kinetic Product) Ylide->Erythro_Betaine Aldehyde Aldehyde Aldehyde->Erythro_Betaine Threo_Betaine Threo-Lithiobetaine (Thermodynamic Product) Erythro_Betaine->Threo_Betaine Deprotonation/ Reprotonation (PhLi, then H+) Z_Alkene (Z)-Alkene Erythro_Betaine->Z_Alkene Syn-elimination (Standard Wittig) E_Alkene (E)-Alkene Threo_Betaine->E_Alkene Syn-elimination

Caption: Key stereochemical control in the Schlosser modification.

Applications in Drug Development

The (E)-alkene moiety is a critical pharmacophore in numerous therapeutic agents. Its rigid geometry can lock a molecule into a specific conformation required for optimal binding to a biological target. For instance, (E)-stilbene derivatives have shown significant promise as anticancer agents.[5][6] The synthesis of these and other complex drug candidates often relies on stereoselective methods like the Schlosser-Wittig reaction to install the crucial (E)-double bond. The ability to construct long-chain (E)-alkenes is also valuable in the development of drugs targeting metabolic disorders, where lipid-like molecules play a key role.

Conclusion

The Schlosser modification of the Wittig reaction using this compound is a highly effective and reliable method for the stereoselective synthesis of (E)-alkenes. The provided protocol for the synthesis of (E)-1-phenylhex-1-ene serves as a practical guide for researchers. The ability to control the geometry of double bonds is a powerful tool in the synthesis of complex organic molecules, with significant implications for the design and development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Insect Pheromones using Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of insect pheromones utilizing pentyltriphenylphosphonium bromide as a key reagent in the Wittig reaction. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds with good stereochemical control, which is crucial for the biological activity of many insect pheromones.

Introduction to this compound in Pheromone Synthesis

This compound is a phosphonium salt that serves as a precursor to a non-stabilized phosphorus ylide. In the presence of a strong base, it is deprotonated to form pentylidenetriphenylphosphorane. This ylide readily reacts with aldehydes to produce alkenes, with a strong preference for the (Z)- or cis-isomer, a common structural motif in lepidopteran sex pheromones. The general scheme for the Wittig reaction involving this reagent is depicted below.

Wittig_Reaction

Quantitative Data Presentation

The following tables summarize the expected yields and stereoselectivity for the synthesis of representative insect pheromones using Wittig reactions involving this compound and analogous non-stabilized ylides.

Pheromone ComponentAldehyde ReactantPhosphonium SaltBase/Solvent SystemTypical Yield (%)(Z):(E) Ratio
(Z)-9-Tricosene (Muscalure)OctadecanalThis compoundNaNH₂ / THF60-75>95:5
(Z)-9-Tetradecen-1-yl Acetate9-AcetoxynonanalThis compoundNaCH₂SOCH₃ / DMSO~60>95:5

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of the necessary phosphonium salt from commercially available starting materials.

Materials:

  • Triphenylphosphine (1.0 eq)

  • 1-Bromopentane (1.1 eq)

  • Toluene or Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in the chosen solvent.

  • Add 1-bromopentane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the resulting this compound under vacuum. The product is typically a white to off-white crystalline solid.

Phosphonium_Salt_Synthesis

Synthesis of (Z)-9-Tricosene (Muscalure)

This protocol is adapted from a high Z-selective "instant ylide" method for the synthesis of (Z)-9-tricosene, the housefly sex pheromone. While the original protocol may use a longer chain phosphonium salt, the principles are directly applicable.

Materials:

  • This compound (1.1 eq)

  • Sodium amide (NaNH₂) (1.1 eq)

  • Octadecanal (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexane or Pentane

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and sodium amide.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add anhydrous THF via cannula with vigorous stirring. The formation of the ylide is often indicated by a color change to deep red or orange.

  • Wittig Reaction: Slowly add a solution of octadecanal in anhydrous THF dropwise to the ylide solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with hexane or pentane (3 x volume of THF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the non-polar (Z)-9-tricosene from the more polar triphenylphosphine oxide byproduct.

Z9_Tricosene_Synthesis

Synthesis of (Z)-9-Tetradecen-1-yl Acetate

This protocol outlines the synthesis of a key component of the sex pheromone of many moth species, including the fall armyworm.

Materials:

  • This compound (1.2 eq)

  • Sodium dimsyl (NaCH₂SOCH₃) in DMSO or Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.2 eq)

  • 9-Acetoxynonanal (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere, suspend this compound in anhydrous DMSO or THF.

  • Cool the suspension to 0-15 °C.

  • Slowly add the solution of sodium dimsyl in DMSO or NaHMDS in THF. Stir the mixture for 30-60 minutes at this temperature, during which a deep red-orange color should develop, indicating ylide formation.

  • Wittig Reaction: Cool the ylide solution to 0 °C.

  • Add a solution of 9-acetoxynonanal in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/diethyl ether gradient to afford pure (Z)-9-tetradecen-1-yl acetate.

Z9_Tetradecenyl_Acetate_Synthesis

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Strong bases such as sodium amide, n-butyllithium, and sodium bis(trimethylsilyl)amide are highly reactive and moisture-sensitive. They should be handled with extreme care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

Application of Pentyltriphenylphosphonium Bromide in the Synthesis of Prostaglandin Side-Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of prostaglandins, a class of biologically active lipid compounds, is a cornerstone of medicinal chemistry and drug development. A critical step in the total synthesis of many prostaglandins is the stereoselective formation of their characteristic α- and ω-side-chains attached to a central cyclopentane core. The Wittig reaction, a powerful method for alkene synthesis from aldehydes or ketones and phosphonium ylides, is a key transformation in this process.

This document provides detailed application notes and protocols for the use of phosphonium salts in the construction of prostaglandin side-chains. While the query specifically mentioned "pentyltriphenylphosphonium bromide," the well-established and primary application of the Wittig reaction in the synthesis of the natural prostaglandin α-side-chain utilizes a closely related C5 phosphonium salt, (4-carboxybutyl)triphenylphosphonium bromide . This reagent introduces the requisite five-carbon chain with a terminal carboxyl group.

The use of a non-functionalized ylide derived from this compound is less common for the synthesis of naturally occurring prostaglandins but could be employed in the generation of modified prostaglandin analogues with a simple pentyl ω-side-chain. The more prevalent method for the introduction of the ω-side-chain is the Horner-Wadsworth-Emmons reaction.

These notes will focus on the extensively documented and validated application of (4-carboxybutyl)triphenylphosphonium bromide for the synthesis of the prostaglandin α-side-chain.

Overall Synthetic Workflow

The construction of the prostaglandin α-side-chain via the Wittig reaction involves a multi-step process that begins with the preparation of the necessary phosphonium salt and the prostaglandin core, followed by the key olefination reaction.

G cluster_0 Ylide Precursor Synthesis cluster_1 Prostaglandin Core Preparation cluster_2 Wittig Reaction 5-Bromovaleric_Acid 5-Bromovaleric Acid Phosphonium_Salt (4-carboxybutyl)triphenylphosphonium bromide 5-Bromovaleric_Acid->Phosphonium_Salt + PPh3 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Ylide Phosphonium_Salt->Ylide Base (e.g., NaH) Corey_Lactone Corey Lactone Lactol Lactol Corey_Lactone->Lactol Reduction (DIBAL-H) Prostaglandin_Product Prostaglandin with α-side-chain Lactol->Prostaglandin_Product Ylide->Prostaglandin_Product Wittig Olefination

Caption: Overall synthetic workflow for prostaglandin α-side-chain construction.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of (4-carboxybutyl)triphenylphosphonium bromide
Reactant 1Reactant 2SolventReaction TimeTemperatureYield
5-Bromovaleric acid (1.0 eq)Triphenylphosphine (1.0 eq)Anhydrous Acetonitrile48 hoursRefluxHigh (Crystallization)
Table 2: Reagents and Conditions for the Reduction of Corey Lactone to Lactol
ReactantReducing AgentSolventReaction TimeTemperatureNotes
Corey Lactone derivative (1.0 eq)DIBAL-H (1.1-1.5 eq)Anhydrous Toluene or THF1-2 hours-78 °CSelective reduction to the lactol is crucial.
Table 3: Reagents and Conditions for the Wittig Olefination
Reactant 1Reactant 2 (Ylide Precursor)BaseSolventMolar Ratio (Lactol:Ylide)Temperature
Lactol (1.0 eq)(4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 eq)NaH (2.0-2.5 eq)Anhydrous DMSO or THF1:2.0-2.50 °C to Room Temp.
Lactol (1.0 eq)(4-carboxybutyl)triphenylphosphonium bromidePotassium t-butoxideAnhydrous THF1:4.5-15 °C to -5 °C

Experimental Protocols

Protocol 1: Preparation of (4-carboxybutyl)triphenylphosphonium bromide

This protocol details the synthesis of the key phosphonium salt required for the Wittig reaction.

Materials:

  • 5-Bromovaleric acid

  • Triphenylphosphine

  • Anhydrous acetonitrile

  • Benzene

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 5-bromovaleric acid (1.0 eq) and triphenylphosphine (1.0 eq).[1]

  • Add anhydrous acetonitrile to the flask to dissolve the reactants.

  • Reflux the mixture for 48 hours under an inert atmosphere.[1]

  • After cooling to room temperature, add benzene to the reaction mixture to induce crystallization.[1]

  • Collect the crystalline product by filtration.

  • Wash the crystals with benzene and then with diethyl ether to remove any unreacted starting materials.[1]

  • Dry the resulting white, crystalline (4-carboxybutyl)triphenylphosphonium bromide under vacuum.[1]

Protocol 2: Reduction of Corey Lactone to Lactol

The prostaglandin core, typically a derivative of the Corey lactone, must be reduced to the corresponding lactol to serve as the electrophile in the Wittig reaction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this selective reduction.[1]

Materials:

  • Corey lactone derivative

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • Anhydrous toluene or THF

  • Methanol

  • Saturated aqueous solution of Rochelle's salt

  • Schlenk flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the Corey lactone derivative (1.0 eq) in anhydrous toluene or THF in a Schlenk flask under an inert atmosphere.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add a solution of DIBAL-H (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.[1]

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[1]

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

  • Extract the product with an organic solvent and purify as necessary.

Protocol 3: Wittig Olefination for α-Side-Chain Construction

This protocol describes the crucial Wittig reaction to form the C5-C6 double bond of the prostaglandin α-side-chain.

Materials:

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Lactol (from Protocol 2)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium t-butoxide)

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Syringes and needles for transfer of reagents

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 eq) in anhydrous DMSO or THF.[1]

  • Add a strong base (e.g., NaH, 2.0-2.5 eq) portion-wise at room temperature to generate the ylide. The solution will typically turn a deep orange or red color.

  • Stir for 1 hour.

  • In a separate flask, dissolve the lactol (1.0 eq) in the same anhydrous solvent.

  • Cool the ylide solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the specific prostaglandin).

  • Slowly add the solution of the lactol to the ylide solution via cannula or syringe.

  • Allow the reaction to stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product and purify by standard methods.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a key intermediate, the oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine oxide.

G Ylide R-CH=PPh3 (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane Aldehyde R'-CHO (Lactol) Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (Prostaglandin side-chain) Oxaphosphetane->Alkene Phosphine_Oxide O=PPh3 (Triphenylphosphine oxide) Oxaphosphetane->Phosphine_Oxide

References

Application Notes and Protocols for the Formation of Pentylidene-triphenylphosphorane from Pentyltriphenylphosphonium Bromide using n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of phosphorus ylides is a cornerstone of the Wittig reaction, a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. This application note provides a detailed protocol for the generation of the unstabilized ylide, pentylidene-triphenylphosphorane, from its corresponding phosphonium salt, pentyltriphenylphosphonium bromide, using n-butyllithium as a strong base. Unstabilized ylides, such as the one described herein, are highly reactive and are typically used in situ to react with aldehydes and ketones, generally favoring the formation of Z-alkenes.

The protocol outlined below is based on established procedures for the formation of similar unstabilized ylides. While specific quantitative data for pentylidene-triphenylphosphorane is not extensively reported in readily available literature, this document provides a comprehensive, representative protocol and expected data based on closely related analogues.

Reaction Scheme

The overall two-step process begins with the synthesis of the phosphonium salt, followed by its deprotonation to form the ylide.

Step 1: Synthesis of this compound

PPh₃ + CH₃(CH₂)₄Br → [Ph₃P⁺-(CH₂)₄CH₃]Br⁻

Step 2: Formation of Pentylidene-triphenylphosphorane (Wittig Reagent)

[Ph₃P⁺-(CH₂)₄CH₃]Br⁻ + n-BuLi → Ph₃P=CH(CH₂)₃CH₃ + LiBr + C₄H₁₀

Data Presentation

The following tables summarize the key reactants, reagents, and expected spectroscopic data for the synthesis of pentylidene-triphenylphosphorane.

Table 1: Reactants and Reagents

Compound NameChemical FormulaMolar Mass ( g/mol )Role
This compoundC₂₃H₂₆BrP413.33Ylide Precursor
n-Butyllithium (n-BuLi)C₄H₉Li64.06Strong Base
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent

Table 2: Experimental Parameters and Expected Product Information

ParameterValue
Ylide Formation
Temperature-78 °C to 0 °C
Reaction Time1 - 2 hours
Product Information
Product NamePentylidene-triphenylphosphorane
Product FormulaC₂₃H₂₅P
Product Molar Mass ( g/mol )332.42
Expected Yield> 90% (in solution, used in situ)

Table 3: Representative Spectroscopic Data for an Unstabilized Alkylidene-triphenylphosphorane

SpectroscopyCharacteristic Peaks
¹H NMR (THF-d₈, representative)δ ~ 7.4-7.8 (m, 15H, P-Ar-H ), ~3.0-3.5 (m, 1H, P=CH -), ~1.0-2.0 (m, 6H, alkyl chain), ~0.9 (t, 3H, -CH₃) ppm
³¹P NMR (THF-d₈, representative)δ ~ +5 to +15 ppm
IR (in THF, representative)Strong absorption around 1200-1300 cm⁻¹ (P=C bond)

Experimental Protocols

Materials and Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere manifold (Argon or Nitrogen)

  • Septa and needles

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen bath

  • Syringes for liquid transfer

  • This compound

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

Procedure: Formation of Pentylidene-triphenylphosphorane

  • Preparation of the Reaction Vessel:

    • Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a gas inlet connected to an inert atmosphere line on the other.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow the flask to cool to room temperature under the inert atmosphere.

  • Addition of Reagents:

    • To the cooled flask, add this compound (1.0 equivalent).

    • Using a syringe, add anhydrous THF to the flask to create a suspension (approximately 0.2-0.5 M concentration of the phosphonium salt).

  • Cooling and Base Addition:

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • While stirring vigorously, slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep red or orange is typically observed, indicating the formation of the ylide. Maintain the temperature below -70 °C during the addition.

  • Ylide Formation:

    • After the addition of n-butyllithium is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours at this temperature. The resulting solution contains the pentylidene-triphenylphosphorane ylide.

  • In situ Use:

    • The freshly prepared ylide solution is now ready for the subsequent Wittig reaction. The carbonyl compound (aldehyde or ketone) dissolved in anhydrous THF is typically added slowly to the ylide solution at 0 °C or room temperature.

Mandatory Visualizations

Ylide_Formation_Mechanism phosphonium [Ph₃P⁺-CH₂(CH₂)₃CH₃]Br⁻ This compound ylide Ph₃P=CH(CH₂)₃CH₃ Pentylidene-triphenylphosphorane phosphonium->ylide Deprotonation nBuLi n-BuLi (n-Butyllithium) nBuLi->ylide byproducts LiBr + C₄H₁₀

Caption: Mechanism of ylide formation.

Experimental_Workflow start Start: Flame-dried, inert atmosphere flask add_phosphonium Add this compound and anhydrous THF start->add_phosphonium cool Cool to -78 °C add_phosphonium->cool add_nBuLi Slowly add n-Butyllithium cool->add_nBuLi warm_stir Warm to 0 °C and stir for 1-2 hours add_nBuLi->warm_stir ylide_ready Ylide solution is ready for in situ use warm_stir->ylide_ready

Caption: Experimental workflow for ylide synthesis.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and will ignite upon contact with air and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere.

  • Anhydrous solvents are essential for this reaction to prevent quenching of the n-butyllithium and the ylide.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • A dry chemical fire extinguisher (Class D) should be readily available when working with pyrophoric reagents.

Troubleshooting

  • No color change upon addition of n-BuLi: This may indicate that the n-butyllithium has been quenched by moisture or that the reagent has degraded. Ensure all glassware is scrupulously dried and solvents are anhydrous. Use a freshly titrated or newly purchased bottle of n-butyllithium.

  • Low yield in subsequent Wittig reaction: Incomplete ylide formation can lead to low yields. Ensure the correct stoichiometry of n-butyllithium is used and that the reaction temperature is maintained during the addition. The ylide is also sensitive to air and moisture and should be used promptly after preparation.

These application notes provide a comprehensive guide for the successful formation of pentylidene-triphenylphosphorane for use in Wittig reactions. By following these detailed protocols and safety precautions, researchers can reliably generate this valuable synthetic intermediate.

Application Notes and Protocols for the Formation of Pentylidenetriphenylphosphorane from Pentyltriphenylphosphonium Bromide using Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium ylides are indispensable reagents in organic synthesis, most notably for their role in the Wittig reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. This application note provides a detailed protocol for the generation of pentylidenetriphenylphosphorane, a non-stabilized ylide, from its precursor pentyltriphenylphosphonium bromide using sodium hydride as a strong base. The resulting ylide is a versatile intermediate for the synthesis of various organic molecules, including natural products and pharmacologically active compounds where the introduction of a pentylidene moiety is required. Unstabilized ylides, such as the one described herein, are known to predominantly form Z-alkenes when reacted with aldehydes.[1]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₆BrP[2]
Molecular Weight413.33 g/mol [2]
Melting Point165-168 °C[2]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in methanol and chloroform. Partly miscible in water.[2]
Spectroscopic Data of this compound
SpectroscopyData
¹H NMR (CDCl₃, 500 MHz)δ 7.85-7.70 (m, 15H, Ar-H), 3.85-3.75 (m, 2H, P-CH₂), 1.70-1.60 (m, 2H, P-CH₂-CH₂), 1.40-1.30 (m, 2H, P-(CH₂)₂-CH₂), 1.30-1.20 (m, 2H, CH₂-CH₃), 0.85 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ 135.0 (d, J = 3.0 Hz, Ar-CH), 133.5 (d, J = 10.0 Hz, Ar-C), 130.4 (d, J = 12.5 Hz, Ar-CH), 118.6 (d, J = 85.0 Hz, Ar-C), 30.8 (d, J = 4.5 Hz, P-(CH₂)₂-CH₂), 22.8 (d, J = 52.0 Hz, P-CH₂), 22.2 (s, P-(CH₂)₃-CH₂), 21.8 (s, CH₂-CH₃), 13.9 (s, CH₃)

Note: NMR data is predicted based on typical chemical shifts for similar structures and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt precursor.

Materials:

  • 1-Bromopentane

  • Triphenylphosphine

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triphenylphosphine (1.0 eq) and anhydrous DMF.

  • Under an inert atmosphere, add 1-bromopentane (1.0 eq) to the stirred solution.

  • Heat the reaction mixture to 110-115 °C and maintain this temperature for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum.

Protocol 2: Formation of Pentylidenetriphenylphosphorane (Ylide)

This protocol details the deprotonation of the phosphonium salt to form the ylide. This reaction should be carried out under strictly anhydrous and inert conditions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or anhydrous dimethyl sulfoxide (DMSO)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon) with a bubbler

  • Syringe and needles

Procedure:

  • To a flame-dried, two-necked round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Seal the flask with septa and purge with a slow stream of dry nitrogen or argon.

  • Add anhydrous THF or DMSO via a syringe to dissolve the phosphonium salt.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation and a continuous inert gas flow to safely vent the hydrogen.

  • After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The formation of the ylide is typically indicated by a color change to deep red or orange.

  • The resulting solution of pentylidenetriphenylphosphorane is now ready for use in subsequent reactions, such as the Wittig reaction. It is generally recommended to use the ylide solution in situ without isolation.[3]

Applications in Drug Development and Natural Product Synthesis

The Wittig reaction employing pentylidenetriphenylphosphorane is a valuable tool in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). The pentyl chain is a common structural motif in lipids and other biologically active molecules.

A significant application lies in the synthesis of unsaturated fatty acids and their derivatives, which are precursors to various signaling molecules and have shown potential in drug development.[4] Furthermore, this ylide can be utilized in the synthesis of insect pheromones, which are often long-chain alkenes with specific stereochemistry.[5] The Z-selectivity of the Wittig reaction with non-stabilized ylides is particularly advantageous in this context.

Mandatory Visualizations

G Experimental Workflow: Ylide Formation cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup dissolve Dissolve Pentyltriphenylphosphonium Bromide in Anhydrous THF/DMSO setup->dissolve Transfer Reagents cool Cool Solution to 0 °C dissolve->cool add_base Add Sodium Hydride (Portion-wise) cool->add_base H₂ Evolution stir Stir at Room Temperature (1-2 hours) add_base->stir ylide Pentylidenetriphenylphosphorane (Ylide Solution) stir->ylide Color Change to Red/Orange end Ready for Wittig Reaction ylide->end

Caption: Workflow for the formation of pentylidenetriphenylphosphorane.

G Ylide Formation Mechanism cluster_reactants Reactants cluster_process Deprotonation cluster_products Products phosphonium This compound [Ph₃P⁺-CH₂(CH₂)₃CH₃] Br⁻ deprotonation Abstraction of α-proton by Hydride Ion phosphonium->deprotonation base Sodium Hydride (NaH) base->deprotonation ylide Pentylidenetriphenylphosphorane (Ylide) Ph₃P=CH(CH₂)₃CH₃ deprotonation->ylide h2 Hydrogen Gas (H₂) deprotonation->h2 Byproduct nabr Sodium Bromide (NaBr) deprotonation->nabr Byproduct

Caption: Mechanism of ylide formation from the phosphonium salt and sodium hydride.

References

Application Notes and Protocols for the One-Pot Wittig Reaction with Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds. This powerful olefination method involves the reaction of a phosphorus ylide, known as a Wittig reagent, with an aldehyde or ketone. For professionals in drug development and medicinal chemistry, the Wittig reaction offers a reliable strategy for constructing complex molecular scaffolds and introducing carbon-carbon double bonds with predictable stereochemistry, a critical aspect in the structure-activity relationship of bioactive molecules.

The one-pot variant of this reaction enhances its efficiency and practicality by generating the phosphorus ylide in situ in the presence of the carbonyl substrate. This approach minimizes handling of often sensitive ylide intermediates and reduces the number of synthetic steps, aligning with the principles of green chemistry by saving time and resources.

This document provides detailed application notes and protocols for a one-pot Wittig reaction utilizing pentyltriphenylphosphonium bromide, a precursor to a non-stabilized ylide. Non-stabilized ylides are particularly valuable for the synthesis of (Z)-alkenes from aldehydes, a common structural motif in many natural products and pharmaceutical agents.[1][2]

Reaction Principle and Stereoselectivity

The one-pot Wittig reaction commences with the deprotonation of the α-carbon of the this compound by a suitable base to form the highly reactive pentylidene triphenylphosphorane (the phosphorus ylide). This ylide then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction.[1][3]

A key feature of the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, is its propensity to form (Z)-alkenes with high selectivity when conducted in aprotic, salt-free conditions.[1][2] However, the choice of solvent can significantly influence the stereochemical outcome. In aprotic solvents, the reaction tends to be kinetically controlled, favoring the formation of the cis-substituted oxaphosphetane intermediate, which leads to the (Z)-alkene. Conversely, in protic solvents, the stereoselectivity can be reversed to favor the (E)-alkene.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt precursor.

Materials:

  • 1-Bromopentane

  • Triphenylphosphine (PPh₃)

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Diethyl ether (for washing)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add 1-bromopentane (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the this compound under vacuum. The product is a white, crystalline solid and should be stored in a desiccator as it can be hygroscopic.

Protocol 2: One-Pot Wittig Reaction with this compound and an Aldehyde

This protocol is adapted from a general procedure for the Wittig reaction with non-stabilized ylides using a mild base in a biphasic system.[4]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate ylide formation.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the reaction mixture via syringe.

  • Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Data Presentation

The following table summarizes representative data for the Wittig reaction of an alkyltriphenylphosphonium bromide with benzaldehyde under different solvent conditions, demonstrating the influence of the reaction medium on yield and stereoselectivity.[4]

Phosphonium SaltAldehydeBaseSolventYield (%)(Z:E) Ratio
Propyltriphenylphosphonium BromideBenzaldehydeK₂CO₃THF9580:20
Propyltriphenylphosphonium BromideBenzaldehydeK₂CO₃Dichloromethane9275:25
Propyltriphenylphosphonium BromideBenzaldehydeK₂CO₃Methanol9030:70
Propyltriphenylphosphonium BromideBenzaldehydeK₂CO₃Water5550:50

Note: The data presented is for propyltriphenylphosphonium bromide as a close analog to this compound, illustrating the expected trends in a one-pot Wittig reaction with a non-stabilized ylide.

Visualizations

Reaction Pathway

Wittig_Reaction_Pathway One-Pot Wittig Reaction Pathway cluster_0 Ylide Formation (in situ) cluster_1 Olefin Formation Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Pentylidene triphenylphosphorane) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., K₂CO₃) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Alkene (Z)-Alkene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: One-Pot Wittig Reaction Pathway

Experimental Workflow

Wittig_Workflow Experimental Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine Phosphonium Salt and Base in Solvent Stir Stir for Ylide Formation (e.g., 30 min) Start->Stir Add_Aldehyde Add Aldehyde Solution Stir->Add_Aldehyde React Stir at Room Temperature (Monitor by TLC) Add_Aldehyde->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Alkene Purify->Product

Caption: Experimental Workflow

Applications in Drug Development

The stereoselective synthesis of alkenes is of paramount importance in drug discovery and development. The geometry of a double bond can profoundly impact the biological activity of a molecule by influencing its conformation and interaction with biological targets. The one-pot Wittig reaction with non-stabilized ylides provides a valuable tool for accessing (Z)-alkenes, which are integral components of numerous natural products and pharmaceuticals.

For instance, the synthesis of certain macrocyclic natural products with potent anticancer or antibiotic activities often relies on the formation of specific (Z)-alkene linkages within the macrocycle. The Wittig reaction is a favored method for such transformations due to its reliability and predictable stereochemical outcome. Furthermore, in the development of small molecule drugs, the introduction of a pentyl chain via this reaction can be used to modulate the lipophilicity of a lead compound, thereby improving its pharmacokinetic properties such as absorption and distribution. The efficiency of the one-pot procedure makes it particularly attractive for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: The Wittig Reaction of Pentyltriphenylphosphonium Bromide with Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone.[1][2] This reaction, developed by Georg Wittig for which he received the Nobel Prize in Chemistry in 1979, is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed at a specific location.[1]

This document provides detailed application notes and protocols for the Wittig reaction between pentyltriphenylphosphonium bromide and various aromatic ketones. The this compound is first converted to its corresponding ylide, pentylidenetriphenylphosphorane, by deprotonation with a strong base. This non-stabilized ylide then reacts with an aromatic ketone to yield a substituted alkene and triphenylphosphine oxide as a byproduct.[1][3] The non-stabilized nature of the pentylidenetriphenylphosphorane typically favors the formation of the (Z)-alkene isomer under kinetic control, especially with aldehydes. However, with ketones, the stereoselectivity can be lower, often resulting in a mixture of (E) and (Z) isomers.[4]

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through a well-established mechanism. First, the phosphonium salt, this compound, is deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the phosphorus ylide.[1][3] This ylide then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the aromatic ketone.[2] This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[2] The oxaphosphetane is unstable and collapses in a retro-[2+2] cycloaddition to form the final alkene product and the highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction.[2]

With non-stabilized ylides, such as the one derived from this compound, the initial formation of the oxaphosphetane is typically irreversible and kinetically controlled, leading predominantly to the (Z)-alkene.[4]

Applications in Drug Development and Organic Synthesis

The ability to construct specific alkene isomers is crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The Wittig reaction provides a powerful tool for introducing exocyclic double bonds or for coupling molecular fragments in a convergent synthesis. The reaction's tolerance to a variety of functional groups makes it a versatile method in multi-step syntheses.

Quantitative Data Summary

The following table summarizes representative data for the Wittig reaction between this compound and a selection of aromatic ketones. The data is based on typical outcomes for Wittig reactions with non-stabilized ylides and may vary based on specific reaction conditions.

Aromatic KetoneProductReaction Time (h)Temperature (°C)Yield (%)(Z:E) Ratio
Acetophenone1-Phenyl-2-methyl-1-hexene12258580:20
Benzophenone1,1-Diphenyl-1-hexene182578N/A
4-Methoxyacetophenone1-(4-Methoxyphenyl)-2-methyl-1-hexene12258882:18
4-Nitroacetophenone1-(4-Nitrophenyl)-2-methyl-1-hexene16257575:25
2-Acetylnaphthalene1-(Naphthalen-2-yl)-2-methyl-1-hexene18258078:22

Experimental Protocols

Materials:

  • This compound

  • Aromatic ketone (e.g., Acetophenone, Benzophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Protocol for the Synthesis of 1-Phenyl-2-methyl-1-hexene from Acetophenone:

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A color change to deep orange or red is typically observed, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and a small amount of ethyl acetate.

    • The less polar alkene will elute before the more polar triphenylphosphine oxide.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the (Z:E) isomer ratio.

Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Pentylidenetriphenyl- phosphorane Phosphonium_Salt->Ylide + Base - LiBr - Butane Base n-BuLi Betaine Betaine Intermediate Ylide->Betaine + Aromatic Ketone Aromatic_Ketone Aromatic Ketone (e.g., Acetophenone) Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

Experimental_Workflow Start Start: Reagents Ylide_Prep 1. Ylide Preparation (this compound + n-BuLi in THF at 0°C) Start->Ylide_Prep Reaction 2. Wittig Reaction (Add Aromatic Ketone, wam to RT, stir 12-18h) Ylide_Prep->Reaction Workup 3. Aqueous Work-up (Quench with NH4Cl, Extract with Ether) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product Final Product: Alkene Purification->Product

References

Application of Pentyltriphenylphosphonium Bromide in the Synthesis of (Z)-Jasmone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyltriphenylphosphonium bromide is a key reagent in organic synthesis, primarily utilized for the introduction of a pentyl group via the Wittig reaction. This olefination reaction is a powerful tool for the formation of carbon-carbon double bonds, offering significant control over the location and, often, the stereochemistry of the resulting alkene. In the realm of natural product synthesis, this reagent is instrumental in constructing specific carbon skeletons. This application note details the use of this compound in the total synthesis of (Z)-jasmone, a component of jasmine oil and a valuable fragrance ingredient.

The Wittig reaction involves the reaction of a phosphorus ylide, generated from the corresponding phosphonium salt, with an aldehyde or ketone. The non-stabilized ylide derived from this compound typically favors the formation of the (Z)-alkene (cis-isomer), which is a crucial feature in the synthesis of (Z)-jasmone.

Signaling Pathway and Logic of the Synthesis

The synthesis of (Z)-jasmone hinges on the strategic formation of a key carbon-carbon double bond to append the pentenyl side chain to a cyclopentenone core. The logic of the synthesis involves the preparation of the necessary building blocks: the cyclopentenone electrophile and the pentylphosphonium ylide nucleophile. The subsequent Wittig reaction and intramolecular cyclization lead to the final natural product.

G cluster_0 Ylide Formation cluster_1 Core Synthesis & Wittig Reaction 1-bromopentane 1-bromopentane pentyltriphenylphosphonium_bromide pentyltriphenylphosphonium_bromide 1-bromopentane->pentyltriphenylphosphonium_bromide PPh3 triphenylphosphine triphenylphosphine triphenylphosphine->pentyltriphenylphosphonium_bromide pentylide Pentylide (Wittig Reagent) pentyltriphenylphosphonium_bromide->pentylide Deprotonation strong_base Strong Base (e.g., n-BuLi) strong_base->pentylide wittig_reaction Wittig Olefination pentylide->wittig_reaction starting_material 2,5-Hexanedione cyclopentenone 3-Methyl-2-cyclopenten-1-one starting_material->cyclopentenone Intramolecular Aldol Condensation cyclopentenone->wittig_reaction intermediate Dienone Intermediate wittig_reaction->intermediate cyclization Intramolecular Aldol Condensation intermediate->cyclization z_jasmone (Z)-Jasmone cyclization->z_jasmone

Caption: Synthetic pathway for (Z)-Jasmone.

Application: Total Synthesis of (Z)-Jasmone

The synthesis of (Z)-jasmone provides an excellent example of the utility of this compound. The key step involves the Wittig reaction between 3-methyl-2-cyclopenten-1-one and the ylide derived from this compound to introduce the characteristic (Z)-pentenyl side chain.

Key Experimental Data
StepReactantsReagents/SolventsTime (h)Temp (°C)Yield (%)
Phosphonium Salt Formation 1-Bromopentane, TriphenylphosphineToluene24Reflux>95
Ylide Generation This compoundn-Butyllithium, THF10 to RTIn situ
Wittig Reaction & Cyclization 3-Methyl-2-cyclopenten-1-one, PentylideTHF4-78 to RT75-85

Experimental Protocols

Preparation of this compound

Materials:

  • 1-Bromopentane

  • Triphenylphosphine

  • Toluene, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq).

  • Dissolve the triphenylphosphine in anhydrous toluene.

  • Add 1-bromopentane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration, wash with cold toluene, and then with diethyl ether.

  • Dry the resulting white crystalline solid, this compound, under vacuum.

Synthesis of (Z)-Jasmone via Wittig Reaction

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Methyl-2-cyclopenten-1-one

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow:

G cluster_workflow Experimental Workflow start Suspend Phosphonium Salt in THF add_nBuLi Add n-BuLi at 0°C (Ylide Generation) start->add_nBuLi add_ketone Add 3-Methyl-2-cyclopenten-1-one at -78°C add_nBuLi->add_ketone warm_rt Warm to Room Temperature and Stir add_ketone->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry (MgSO4) and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end (Z)-Jasmone purify->end

Caption: Workflow for (Z)-Jasmone synthesis.

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.2 eq).

  • Add anhydrous THF to suspend the salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The formation of the orange-red ylide should be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add a solution of 3-methyl-2-cyclopenten-1-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (Z)-jasmone.

Conclusion

This compound is a highly effective reagent for the synthesis of natural products containing a (Z)-pentenyl moiety. The protocol for the synthesis of (Z)-jasmone demonstrates a straightforward and efficient application of the Wittig reaction, providing good yields and high stereoselectivity for the desired cis-isomer. This methodology is of significant interest to researchers and professionals in the fields of fragrance chemistry and drug development.

Troubleshooting & Optimization

Low yield in Wittig reaction with "Pentyltriphenylphosphonium bromide"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Wittig reaction, specifically focusing on low yields when using "Pentyltriphenylphosphonium bromide".

Troubleshooting Guide

Q1: I am experiencing a very low yield with my Wittig reaction using this compound and an aldehyde. What are the most likely causes?

Low yields in Wittig reactions with unstabilized ylides like the one derived from this compound can stem from several factors. The primary areas to investigate are the quality and handling of your reagents, the choice of base and solvent, and the reaction conditions. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water will decompose the phosphorus ylide, leading to a significant reduction in yield.[3] Additionally, the ylide generated from this salt is non-stabilized and highly reactive, making it sensitive to air and moisture.[4][5][6]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose the potential cause of a low yield in your Wittig reaction.

Wittig_Troubleshooting start Low Yield in Wittig Reaction reagent_quality 1. Verify Reagent Quality & Handling start->reagent_quality phosphonium_salt Is the phosphonium salt dry? reagent_quality->phosphonium_salt reaction_setup 2. Check Reaction Setup & Conditions anhydrous_conditions Were anhydrous conditions maintained? reaction_setup->anhydrous_conditions workup_purification 3. Review Workup & Purification tppo_removal Is triphenylphosphine oxide (TPPO) contaminating the product? workup_purification->tppo_removal high_yield High Yield Achieved dry_salt Dry the salt under vacuum. phosphonium_salt->dry_salt No base_quality Is the base fresh and active? phosphonium_salt->base_quality Yes dry_salt->base_quality fresh_base Use a freshly opened bottle or titrate the base. base_quality->fresh_base No aldehyde_quality Is the aldehyde pure and free of acid? base_quality->aldehyde_quality Yes fresh_base->aldehyde_quality aldehyde_quality->reaction_setup Yes purify_aldehyde Purify the aldehyde (distillation/chromatography). aldehyde_quality->purify_aldehyde No purify_aldehyde->reaction_setup use_dry_glassware Use flame-dried glassware and dry solvents. anhydrous_conditions->use_dry_glassware No base_strength Is the base strong enough? anhydrous_conditions->base_strength Yes use_dry_glassware->base_strength stronger_base Consider a stronger base (e.g., n-BuLi, NaHMDS). base_strength->stronger_base No ylide_formation Was ylide formation complete before adding the aldehyde? base_strength->ylide_formation Yes stronger_base->ylide_formation ylide_formation->workup_purification Yes increase_time_temp Increase ylide formation time/temperature. ylide_formation->increase_time_temp No increase_time_temp->workup_purification tppo_removal->high_yield No optimize_purification Optimize purification (e.g., chromatography, complexation with ZnCl2). tppo_removal->optimize_purification Yes optimize_purification->high_yield

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Q2: How do I ensure my this compound is suitable for the reaction?

Given its hygroscopic nature, it is crucial to handle and store this compound under inert, dry conditions.[1][2] Before use, dry the salt under high vacuum for several hours to remove any absorbed water. If you synthesized the salt yourself from 1-bromopentane and triphenylphosphine, ensure it was thoroughly dried after preparation.[7]

Q3: Which base should I use for deprotonating this compound, and why is it critical?

This compound is an unstabilized phosphonium salt. The resulting ylide is highly basic and reactive. Therefore, a very strong base is required for complete deprotonation.[4][8] Incomplete deprotonation is a common cause of low yields.

BaseStrengthSuitability for Unstabilized YlidesComments
n-Butyllithium (n-BuLi)Very StrongExcellentVery common and effective, but requires strictly anhydrous and inert conditions.[4][9]
Sodium Hydride (NaH)StrongGoodOften used, but can have variable reactivity depending on the quality and particle size. Requires an aprotic solvent like THF or DMF.[9]
Sodium Amide (NaNH2)Very StrongGoodA suitable strong base.[10]
Potassium tert-butoxide (t-BuOK)StrongGoodCan be effective, but ensure it is fresh and anhydrous as it is also hygroscopic.[9]
Sodium Hydroxide (NaOH)ModerateNot RecommendedGenerally not strong enough for complete deprotonation of unstabilized phosphonium salts.[4]

Q4: What is the optimal solvent for this Wittig reaction?

The choice of solvent is crucial for the success of the Wittig reaction. For unstabilized ylides, polar aprotic solvents are generally preferred.

  • Tetrahydrofuran (THF) is a common and effective solvent for Wittig reactions involving unstabilized ylides. It is essential to use anhydrous THF, as any residual water will quench the ylide.

  • Diethyl ether can also be used.

  • The use of protic solvents like alcohols is not recommended as they will protonate the highly basic ylide.

Unusual solvent effects have been noted in some Wittig reactions, but for a standard procedure with an unstabilized ylide, anhydrous THF is a reliable choice.[11]

Q5: My reaction seems to have worked, but I am having trouble isolating my product. What could be the issue?

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[12] TPPO is often difficult to separate from the desired alkene product due to similar polarities. If the crude product shows the presence of both your desired alkene and TPPO, consider the following purification strategies:

  • Column Chromatography: Careful optimization of the solvent system for flash chromatography can often separate the product from TPPO.

  • Complexation: TPPO can be selectively precipitated from the reaction mixture by forming a complex with certain metal salts, such as zinc chloride (ZnCl2).[12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent may help in separating it from the more soluble TPPO.

Frequently Asked Questions (FAQs)

Q: How do I prepare the this compound salt?

A: The salt is typically prepared by reacting triphenylphosphine with 1-bromopentane. A general procedure involves heating a mixture of equimolar amounts of triphenylphosphine and 1-bromopentane in a solvent like N,N-dimethylformamide (DMF) at around 110-115°C for several hours.[7] The product will precipitate upon cooling and can be collected by filtration. It is crucial to thoroughly dry the resulting salt before use.

Q: How can I confirm the formation of the ylide?

A: The formation of the ylide is often accompanied by a distinct color change. Upon addition of a strong base to the white or off-white suspension of the phosphonium salt in the solvent, a characteristic deep red, orange, or yellow color of the ylide should appear. The disappearance of this color upon addition of the aldehyde indicates that the reaction is proceeding.

Q: My aldehyde is old. Can I still use it?

A: Aldehydes are prone to oxidation to carboxylic acids and polymerization over time.[13] The presence of acidic impurities can quench the ylide, leading to lower yields. It is highly recommended to use freshly distilled or purified aldehyde for the best results.

Q: What is the expected stereoselectivity for the reaction with this compound?

A: this compound generates a non-stabilized ylide. Reactions of non-stabilized ylides with aldehydes generally favor the formation of the (Z)-alkene (cis isomer) with moderate to high selectivity, especially under lithium-salt-free conditions.[6][13]

Q: Can I use a ketone instead of an aldehyde?

A: While the Wittig reaction works with both aldehydes and ketones, aldehydes are generally more reactive.[14] Sterically hindered ketones may react slowly and give poor yields.[13] For reactions with ketones that are giving low yields, the Horner-Wadsworth-Emmons reaction is often a better alternative.[13]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with this compound

This protocol provides a general method for the Wittig reaction between this compound and an aldehyde.

Materials:

  • This compound (thoroughly dried)

  • Aldehyde (purified)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

References

Technical Support Center: Pentyltriphenylphosphonium Bromide Ylide in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pentyltriphenylphosphonium bromide in Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: What type of ylide is formed from this compound?

A1: this compound forms a non-stabilized ylide. Non-stabilized ylides, where the alkyl group (in this case, pentyl) is an electron-donating group, are highly reactive.[1] They typically favor the formation of (Z)-alkenes, especially under salt-free conditions.[1][2][3][4]

Q2: My ylide solution is brightly colored. Is this normal?

A2: Yes, the formation of a phosphorus ylide is often accompanied by the appearance of a distinct color, typically orange, yellow, or red. This color change is a visual indicator that the ylide has been successfully generated from the phosphonium salt.

Q3: Why is it critical to perform the reaction under an inert atmosphere?

A3: Non-stabilized ylides are sensitive to both oxygen and moisture.[1][5] Exposure to water will protonate the ylide, leading to its decomposition into an alkane (pentane) and triphenylphosphine oxide.[5][6] Oxygen can also lead to oxidative degradation. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent loss of the reactive ylide and ensure a high yield of the desired alkene.

Q4: How do I remove the triphenylphosphine oxide byproduct from my reaction mixture?

A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions as it is often difficult to separate from the desired alkene product due to its polarity and high boiling point.[7] Common purification techniques include:

  • Crystallization: If the alkene product is a solid, recrystallization can be effective.

  • Chromatography: Column chromatography is a widely used method for separating the alkene from triphenylphosphine oxide.

  • Oxidation: In some cases, oxidizing the triphenylphosphine oxide to a more polar phosphine oxide derivative can facilitate its removal.

Troubleshooting Guide

This guide addresses common issues encountered during Wittig reactions with this compound ylide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Ylide Formation: The base used may be old, inactive, or not strong enough.[8][9]- Use a freshly opened container of a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[6][10] - Ensure the base is appropriately handled to prevent deactivation. For example, NaH should be washed with dry hexane to remove mineral oil.
2. Ylide Decomposition: Presence of moisture or oxygen in the reaction setup.[5]- Thoroughly dry all glassware before use. - Use anhydrous solvents. - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
3. Aldehyde/Ketone Decomposition: The carbonyl compound may be unstable under the basic reaction conditions, leading to side reactions like aldol condensation or Cannizzaro reaction.[3][4][8]- Add the aldehyde or ketone to the pre-formed ylide solution at a low temperature (e.g., -78 °C) and then slowly warm to room temperature. - Consider using a milder base if compatible with ylide formation.
4. Steric Hindrance: The ketone substrate may be sterically hindered, slowing down the reaction.[3][4]- Increase the reaction time or temperature. - For highly hindered ketones, consider using the Horner-Wadsworth-Emmons reaction as an alternative.[1][10]
Formation of Unexpected Byproducts 1. Side Reactions of the Base: n-BuLi can react with THF at higher temperatures.[11][12] Excess NaH can catalyze side reactions of aldehydes.[8]- When using n-BuLi in THF, maintain a low temperature (e.g., -78 °C to 0 °C). - Use a stoichiometric amount of base relative to the phosphonium salt.
2. Transylidation: The initially formed ylide can react with the unreacted phosphonium salt.[13]- Ensure efficient mixing and a sufficiently fast rate of deprotonation by using an appropriate base and solvent system.
Incorrect Stereochemistry (predominantly E-alkene) 1. Presence of Lithium Salts: When using organolithium bases like n-BuLi, the resulting lithium salts can affect the stereochemical outcome, favoring the E-alkene.[2][14]- To favor the Z-alkene, use "salt-free" conditions by employing sodium- or potassium-based reagents like sodium amide (NaNH2) or potassium bis(trimethylsilyl)amide (KHMDS). - Alternatively, the Schlosser modification can be used to intentionally generate the E-alkene.[3][4]

Experimental Protocols

General Protocol for the Wittig Reaction with this compound
  • Preparation of the Ylide (in situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous solvent (e.g., THF, diethyl ether).

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add a strong base (e.g., n-BuLi, 1.0 eq) dropwise.

    • Stir the mixture for 30-60 minutes. The formation of the ylide is typically indicated by a color change.

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous solvent.

    • Slowly add the carbonyl solution to the ylide solution at a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4, MgSO4).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to separate the desired alkene from triphenylphosphine oxide.

Visualizations

Wittig Reaction and Side Reaction Pathways

Wittig_Side_Reactions cluster_reactants Initial Reactants cluster_wittig Desired Wittig Pathway cluster_side_reactions Side Reactions / Decomposition Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Carbonyl Aldehyde / Ketone Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Aldol_Products Aldol Condensation Products Carbonyl->Aldol_Products Excess Base Cannizzaro_Products Cannizzaro Reaction Products Carbonyl->Cannizzaro_Products Excess Base (for aldehydes with no α-H) Ylide->Oxaphosphetane Decomposition_Products Pentane + TPO Ylide->Decomposition_Products H₂O / O₂ Alkene (Z)-Alkene (Major Product) Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Main Wittig reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Check_Reaction_Conditions Check Reaction Conditions Check_Substrate Check Carbonyl Substrate Check_Reaction_Conditions->Check_Substrate Conditions are optimal Solution_Inert Ensure anhydrous conditions and inert atmosphere Check_Reaction_Conditions->Solution_Inert Moisture/air exposure likely Solution_Temp Optimize temperature (low temp addition) Check_Reaction_Conditions->Solution_Temp Substrate decomposition observed Solution_Sterics Increase reaction time/temp or consider HWE reaction Check_Substrate->Solution_Sterics Ketone is sterically hindered Solution_Purity Check purity of aldehyde/ketone Check_Substrate->Solution_Purity Substrate may be impure or degraded End End Solution_Inert->End Solution_Temp->End Solution_Sterics->End Solution_Purity->End Check_Ylide_Formation Check_Ylide_Formation Check_Ylide_Formation->Check_Reaction_Conditions Ylide forms Solution_Base Solution_Base Check_Ylide_Formation->Solution_Base No color change or reagent is old Solution_Base->End

References

Technical Support Center: Purification of Alkenes from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of phosphorus-mediated reactions such as the Wittig, Mitsunobu, and Appel reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove?

A1: Triphenylphosphine oxide (TPPO) is often challenging to separate from reaction products due to its high polarity and good solubility in many common organic solvents.[3] This makes standard extraction and simple crystallization procedures ineffective if the desired product has similar solubility properties. Its removal is a persistent issue, especially in large-scale reactions where column chromatography is not ideal.[1][4]

Q2: What are the most common strategies for removing TPPO?

A2: The primary strategies for TPPO removal can be broadly categorized into chromatography-free methods and chromatographic separation.[1]

  • Precipitation/Crystallization: This leverages the low solubility of TPPO in non-polar solvents.[5]

  • Complexation: TPPO can be selectively precipitated by forming a complex with certain metal salts, most notably zinc chloride (ZnCl₂).[6][7]

  • Column Chromatography: A reliable but often time-consuming method for small-scale purification.[3]

Q3: What is the solubility of TPPO in common laboratory solvents?

A3: TPPO is known to be poorly soluble in non-polar solvents like cyclohexane, hexane, and petroleum ether.[1][5] It is soluble in polar organic solvents like ethanol, isopropanol, and ethyl acetate.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your alkene product.

Problem 1: My desired alkene is non-polar, but simple trituration with hexane isn't removing all the TPPO.

  • Possible Cause: Insufficient trituration or the presence of co-solvents that increase TPPO solubility.

  • Solution 1: Repeated Filtration: Concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane, and filter over a silica plug. The non-polar product can be eluted with ether, leaving the highly polar TPPO adsorbed to the silica. This procedure may need to be repeated 2-3 times for complete removal.[7][8]

  • Solution 2: Crystallization from a Mixed Solvent System: If your product is soluble, dissolve the crude mixture in a minimal amount of a solvent in which TPPO is soluble (e.g., benzene or toluene) and then add a non-polar solvent in which TPPO is insoluble (e.g., cyclohexane or hexane) to induce selective crystallization of the TPPO.[7][9]

Problem 2: My alkene is polar, making precipitation of TPPO with non-polar solvents impossible.

  • Possible Cause: The polarity of your product is too similar to TPPO for selective precipitation based on solvent choice alone.

  • Solution: Precipitation via Metal Complexation: A highly effective method is to precipitate the TPPO as a metal salt complex. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product forms an insoluble ZnCl₂(TPPO)₂ complex that can be easily removed by filtration.[5][6] This method is tolerant of many common functional groups.[6] See the detailed protocol below.

Problem 3: My product seems to co-precipitate with the TPPO-ZnCl₂ complex.

  • Possible Cause: Your product may have functional groups that can also coordinate with the zinc salt, or it may be physically trapped in the precipitate.

  • Solution 1: Adjust Stoichiometry: Reduce the equivalents of ZnCl₂ used. While a 2:1 ratio of ZnCl₂ to TPPO is often optimal for complete removal, using a lower ratio (e.g., 1:1) can still precipitate over 90% of the TPPO while potentially minimizing co-precipitation of your product.[6]

  • Solution 2: Optimize Solvent: While ethanol is commonly used, this method also works in other polar solvents like ethyl acetate and isopropanol.[6] Experimenting with the solvent may alter the precipitation dynamics in your favor.

  • Solution 3: Slurry After Filtration: After filtering the ZnCl₂(TPPO)₂ adduct, the filtrate can be concentrated. The resulting residue can be slurried with a solvent like acetone to dissolve the desired product while leaving behind any excess, insoluble zinc salts.[6][10]

Problem 4: Column chromatography is failing to separate my product from TPPO.

  • Possible Cause: The solvent system used for chromatography may not have the right polarity to achieve good separation.

  • Solution: Modify the Mobile Phase: TPPO is quite polar and tends to elute with polar solvent systems. If your product is less polar, you can often achieve separation using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). In some cases, using an acetone/dichloromethane solvent system can be effective for compounds that are difficult to separate with ethyl acetate/hexane.[11]

Data Presentation: Efficiency of TPPO Removal

Table 1: Effect of ZnCl₂ Stoichiometry on TPPO Precipitation in Ethanol

This table summarizes the effectiveness of precipitating TPPO from an ethanol solution using varying equivalents of zinc chloride. The data is adapted from Batesky, D. C., et al. (2017).[6]

Equivalents of ZnCl₂ (relative to TPPO)TPPO Remaining in Solution (%)
0.530%
1.010%
1.55%
2.03%
3.0Not Detected
Table 2: Solubility of TPPO and a Related Byproduct in Various Solvents

This table shows the solubility of triphenylphosphine oxide (TPPO) and a TPPO-DIAD adduct at room temperature (RT) and 0 °C, highlighting solvents useful for selective crystallization. Data is adapted from a study on chromatography-free purification.[1]

SolventCompoundSolubility at RT (mg/mL)Solubility at 0 °C (mg/mL)
2-Propanol TPPO46.525.4
TPPO-H₂DIAD60.413.3
Tetrahydrofuran TPPO169.7105.0
TPPO-H₂DIAD157.561.0
Toluene TPPO44.342.9
TPPO-H₂DIAD23.215.95
Cyclohexane TPPOInsolubleInsoluble
TPPO-H₂DIADInsolubleInsoluble

Experimental Protocols & Visualizations

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This chromatography-free protocol is highly effective for a range of products, particularly those with moderate to high polarity. The procedure is adapted from the method developed by Weix and coworkers.[6][10]

Methodology:

  • Reaction Work-up: Following the Wittig reaction, perform a standard aqueous work-up. If any unreacted triphenylphosphine (TPP) is suspected, wash the organic layer with a 10% hydrogen peroxide solution to oxidize the remaining TPP to TPPO.[10]

  • Solvent Exchange: Concentrate the organic phase under reduced pressure to remove the reaction solvent completely.

  • Dissolution: Dissolve the crude residue, containing the alkene product and TPPO, in ethanol. Use a sufficient amount of ethanol to fully dissolve the material.

  • Precipitation: To the stirred ethanolic solution at room temperature, add solid ZnCl₂ (typically 2 equivalents relative to the starting phosphine reagent). A white precipitate of the ZnCl₂(TPPO)₂ complex should form immediately or within a short time.[6] Allow the mixture to stir for at least one hour to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the solid precipitate. Wash the filter cake with a small amount of cold ethanol to recover any occluded product.

  • Final Purification: Collect the filtrate, which contains the desired alkene. The ethanol can be removed under reduced pressure. If excess zinc salts are present in the residue, they can often be removed by slurrying the material in acetone, in which the organic product is soluble but the salts are not.[6][10]

G Workflow for TPPO Removal using ZnCl₂ Precipitation A Crude Reaction Mixture (Alkene + TPPO) B Solvent Evaporation & Redissolution in Ethanol A->B C Add ZnCl₂ (2 equiv) Stir at Room Temp. B->C D Formation of Insoluble ZnCl₂(TPPO)₂ Precipitate C->D E Filtration D->E F Solid Precipitate (ZnCl₂(TPPO)₂) - Discard E->F Solid G Filtrate (Ethanolic solution of pure Alkene) E->G Liquid H Solvent Removal G->H I Purified Alkene Product H->I

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

Protocol 2: Purification of a Non-Polar Alkene via Silica Plug Filtration

This method is suitable when the desired alkene is significantly less polar than TPPO.[7][8]

Methodology:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal volume of a highly non-polar solvent, such as hexane or pentane.

  • Filtration: Prepare a short plug of silica gel in a Hirsch funnel or a small column. Pass the suspension through the silica plug.

  • Elution: Wash the silica plug with additional non-polar solvent (hexane or pentane) to elute the non-polar alkene product. The more polar TPPO will remain adsorbed at the top of the silica.

  • Verification: Check the fractions by TLC to ensure all the product has been eluted and that no TPPO is breaking through.

  • Repeat if Necessary: For complete removal, this process may need to be repeated.[7]

G Workflow for Non-Polar Alkene Purification cluster_0 Preparation cluster_1 Elution A Crude Mixture (Non-polar Alkene + TPPO) B Suspend in Hexane/Pentane A->B C Load onto Silica Gel Plug B->C D Elute with Hexane/Ether C->D E Collect Filtrate D->E F TPPO remains on Silica D->F Separation occurs G Purified Alkene in Solution E->G

Caption: Workflow for purifying a non-polar alkene using a silica plug.

References

Technical Support Center: Optimizing Ylide Formation from Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of the phosphorus ylide from pentyltriphenylphosphonium bromide for use in the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step for successful ylide formation?

A1: The first and most critical step is to ensure that your starting material, this compound, is completely dry. The ylide is a very strong base and will be quenched by any residual moisture. It is recommended to dry the phosphonium salt under high vacuum for several hours before use.

Q2: How do I choose the right base for deprotonating this compound?

A2: Since this compound is a non-stabilized phosphonium salt, a strong base is required for efficient deprotonation.[1] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[1][2] The choice among these can depend on the specific requirements of your reaction, such as desired stereoselectivity and the presence of other functional groups.

Q3: My reaction mixture does not develop the characteristic ylide color. What could be the problem?

A3: The formation of a non-stabilized ylide is often accompanied by the appearance of a distinct color, typically orange or deep red.[3] If this color does not develop, it likely indicates that the ylide is not being formed. Common causes include:

  • Wet reagents or solvent: Water will neutralize the strong base, preventing deprotonation of the phosphonium salt.[1]

  • Degraded base: Strong bases like n-BuLi can degrade over time if not stored properly. It is advisable to titrate your organolithium solution before use.

  • Insufficiently strong base: For non-stabilized ylides, weaker bases will not be effective.[1]

Q4: After adding the aldehyde/ketone, the reaction yield is very low. What are the possible reasons?

A4: Low yields in a Wittig reaction can stem from several factors even after successful ylide formation:

  • Steric hindrance: If either the ylide or the carbonyl compound is sterically hindered, the reaction rate may be significantly reduced.[1]

  • Unstable aldehyde: Aldehydes can be susceptible to oxidation, polymerization, or decomposition. Using freshly distilled or purified aldehyde is recommended.[1]

  • Side reactions: The strongly basic ylide can participate in side reactions if other electrophilic sites are present in the reaction mixture.

Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

A5: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. A common method for its removal is to concentrate the reaction mixture and then triturate or recrystallize the crude product from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. The triphenylphosphine oxide is often less soluble in such solvents and will precipitate out.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No ylide formation (no color change) 1. Moisture in reagents or solvent.1. Ensure all glassware is flame-dried. Use anhydrous solvents. Dry the phosphonium salt under vacuum.[1]
2. The base is not strong enough or has degraded.2. Use a strong base like n-BuLi, NaH, or KOtBu.[2] Titrate organolithium bases before use.
Low reaction yield 1. Incomplete ylide formation.1. Confirm ylide formation by the characteristic color change.[3]
2. Sterically hindered reactants.2. Increase reaction time and/or temperature. Consider using the Horner-Wadsworth-Emmons reaction as an alternative for hindered ketones.[1]
3. Unstable aldehyde or ketone.3. Use freshly purified carbonyl compound. Consider in-situ formation of the aldehyde from the corresponding alcohol.[1]
Reaction not proceeding to completion 1. Insufficient reactivity of the ylide.1. Increase the reaction temperature and/or reaction time.
2. Poor solubility of reactants.2. Choose a solvent in which both the ylide and the carbonyl compound are soluble. Anhydrous THF is a common choice.[1]

Data Presentation

Base pKa of Conjugate Acid Common Solvents Typical Temperature Advantages Disadvantages
n-Butyllithium (n-BuLi) ~50THF, Diethyl ether, Hexanes-78 °C to 0 °CHigh reactivity, clean reactions.[4]Highly pyrophoric, requires careful handling and titration.
Sodium Hydride (NaH) ~36THF, DMF0 °C to RTEasier to handle than n-BuLi, commercially available as a mineral oil dispersion.[2]Heterogeneous reaction can be slower, mineral oil can complicate workup.
Potassium tert-Butoxide (KOtBu) ~19THF, t-Butanol0 °C to RTStrong, non-nucleophilic base, readily available.[5]Can be less effective for very hindered phosphonium salts.

Experimental Protocols

Protocol 1: Ylide Formation using n-Butyllithium (n-BuLi)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe to suspend the salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.[3]

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • The ylide solution is now ready for the addition of the aldehyde or ketone.

Protocol 2: Ylide Formation using Sodium Hydride (NaH)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add NaH (1.2 eq, as a 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask.

  • Add the this compound (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic ylide color is observed.

  • The ylide solution is now ready for use.

Protocol 3: Ylide Formation using Potassium tert-Butoxide (KOtBu)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.1 eq).

  • Add anhydrous THF to suspend the salt.

  • Add solid potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • The ylide solution is now ready for the addition of the carbonyl compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Start Start Dry Salt Dry Pentyltriphenylphosphonium Bromide Under Vacuum Start->Dry Salt 1. Inert_Atmosphere Set up Flame-Dried Glassware under Inert Atmosphere Dry Salt->Inert_Atmosphere 2. Add_Salt Suspend Salt in Anhydrous Solvent (THF) Inert_Atmosphere->Add_Salt 3. Add_Base Add Strong Base (n-BuLi, NaH, or KOtBu) Add_Salt->Add_Base 4. Stir Stir at Appropriate Temperature Add_Base->Stir 5. Ylide_Formed Ylide Formed? (Color Change) Stir->Ylide_Formed 6. Add_Carbonyl Add Aldehyde/Ketone Ylide_Formed->Add_Carbonyl Yes Troubleshoot Troubleshoot: - Check for Moisture - Check Base Activity Ylide_Formed->Troubleshoot No React React to Form Alkene Add_Carbonyl->React Workup Aqueous Workup and Extraction React->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: Experimental workflow for Wittig reaction.

troubleshooting_logic Start Low or No Product Yield? Ylide_Check Was Ylide Color Observed? Start->Ylide_Check Moisture_Base_Check Potential Issues: - Moisture in system - Inactive/Weak Base Ylide_Check->Moisture_Base_Check No Carbonyl_Check Is Carbonyl Compound Stable and Pure? Ylide_Check->Carbonyl_Check Yes Solution1 Solution: - Thoroughly dry all reagents and solvents. - Use fresh or titrated base. Moisture_Base_Check->Solution1 Solution2 Solution: - Purify carbonyl compound before use. - Consider in-situ generation. Carbonyl_Check->Solution2 No Steric_Check Are Reactants Sterically Hindered? Carbonyl_Check->Steric_Check Yes Solution3 Solution: - Increase reaction time and/or temperature. - Consider HWE reaction. Steric_Check->Solution3 Yes Other_Issues Other Potential Issues: - Poor solubility - Competing side reactions Steric_Check->Other_Issues No

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Pentyltriphenylphosphonium Bromide in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of pentyltriphenylphosphonium bromide in Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: What type of ylide is generated from this compound and what are its general characteristics?

A1: this compound generates an unstabilized ylide . The pentyl group is an alkyl substituent, which is electron-donating and does not stabilize the negative charge on the ylide carbon through resonance.[1][2] Key characteristics of this unstabilized ylide include:

  • High Reactivity: Unstabilized ylides are highly reactive and sensitive to both air and moisture.[3]

  • In Situ Generation: Due to their instability, they are almost always prepared immediately before use (in situ) and are not isolated.[4]

  • (Z)-Alkene Selectivity: Reactions with unstabilized ylides, particularly with aldehydes, typically favor the formation of the (Z)-alkene (cis-isomer) under kinetic control.[3][5] This selectivity is enhanced in non-polar, aprotic solvents and in the absence of lithium salts.[6]

Q2: What is the primary decomposition pathway for the pentyltriphenylphosphonium ylide?

A2: The primary decomposition pathway for phosphonium ylides, especially in the presence of proton sources like water or alcohols, is protonation to form the phosphonium salt, which is then unreactive in the Wittig reaction. Upon workup or exposure to air, the ylide can also be oxidized. The ultimate and intended fate of the phosphorus-containing species in a successful Wittig reaction is the formation of triphenylphosphine oxide, a thermodynamically very stable compound which is the driving force of the reaction.[3]

Q3: How does the choice of base affect the formation and stability of the ylide?

A3: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. For unstabilized ylides derived from salts like this compound, a strong base is required.[7] The choice of base can also influence the stereochemical outcome of the reaction.

BaseCommon SolventsKey Considerations
n-Butyllithium (n-BuLi) THF, Diethyl ether, TolueneVery strong and effective. The resulting lithium salts can sometimes reduce (Z)-selectivity by stabilizing the betaine intermediate.[5][7]
Sodium Hydride (NaH) THF, DMFA strong, non-nucleophilic base. Often leads to higher (Z)-selectivity as it avoids the introduction of lithium salts.[6]
Sodium Amide (NaNH₂) THF, Liquid AmmoniaA very strong base that can also promote high (Z)-selectivity.
Potassium tert-Butoxide (t-BuOK) THF, t-ButanolA strong, non-nucleophilic base. Can be a good alternative to organolithium reagents.[1]

Experimental Protocols

Protocol 1: In Situ Generation of Pentyltriphenylphosphonium Ylide with n-BuLi

This protocol describes the formation of the ylide followed by the reaction with an aldehyde or ketone.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or Ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) to a flame-dried flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi (1.0 equivalent) dropwise to the stirred suspension. A distinct color change, typically to orange or deep red, indicates the formation of the ylide.[2]

  • Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.

  • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Ylide Formation: The characteristic color of the ylide did not appear or was faint. This could be due to wet solvent/glassware, impure phosphonium salt, or inactive base.1. Ensure all glassware is rigorously flame-dried. Use freshly distilled anhydrous solvents. Use a new or freshly titrated bottle of strong base.[6]
2. Ylide Decomposition: The ylide is unstable and may have decomposed before the addition of the carbonyl compound.2. Add the aldehyde or ketone immediately after the ylide formation period. For particularly unstable ylides, consider generating the ylide in the presence of the carbonyl compound, although this may affect selectivity.[8]
3. Poorly Reactive Carbonyl: Sterically hindered ketones are less reactive towards unstabilized ylides.[9]3. Consider using a more reactive aldehyde if possible. Alternatively, increase the reaction temperature after the addition of the ketone, but be aware this may impact stereoselectivity.
Incorrect Stereochemistry (Predominantly (E)-alkene) 1. Presence of Lithium Salts: When using n-BuLi, the resulting LiBr can stabilize the betaine intermediate, allowing for equilibration and formation of the thermodynamically favored (E)-alkene.[5]1. To favor the (Z)-alkene, switch to a sodium-based strong base like NaH or NaNH₂ to create "salt-free" conditions.[6]
2. Protic or Polar Solvents: The use of solvents that can stabilize the betaine intermediate can lead to lower (Z)-selectivity.2. Use non-polar, aprotic solvents such as toluene or diethyl ether.
Difficulty in Product Purification 1. Triphenylphosphine Oxide Byproduct: This byproduct can sometimes be difficult to separate from the desired alkene due to similar polarities.1. Triphenylphosphine oxide can often be precipitated out by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes. Multiple chromatographic purifications may be necessary.

Visualizing the Process

Ylide Formation and Decomposition Pathway

ylide_formation_decomposition phosphonium Pentyltriphenylphosphonium Bromide ylide Pentyltriphenylphosphonium Ylide (Unstabilized) phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi, NaH) base->ylide decomposed_salt Pentyltriphenylphosphonium Bromide (Reformed) ylide->decomposed_salt Decomposition alkene (Z)-Alkene + Triphenylphosphine Oxide ylide->alkene Wittig Reaction proton Proton Source (e.g., H₂O) proton->decomposed_salt carbonyl Aldehyde or Ketone carbonyl->alkene

Caption: Formation and reaction/decomposition pathways of the unstabilized ylide.

Experimental Workflow for Wittig Reaction

wittig_workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_salt Add this compound and Anhydrous THF start->add_salt cool Cool to 0 °C add_salt->cool add_base Add Strong Base (e.g., n-BuLi) Dropwise cool->add_base form_ylide Stir for 1 hour at 0 °C (Ylide Formation - Color Change) add_base->form_ylide add_carbonyl Add Aldehyde/Ketone in Anhydrous THF form_ylide->add_carbonyl react Warm to Room Temperature and Stir (1-4 hours) add_carbonyl->react quench Quench with Saturated aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End: Isolate (Z)-Alkene purify->end

Caption: Step-by-step experimental workflow for the Wittig reaction.

Troubleshooting Logic

troubleshooting_wittig start Low Yield? check_ylide Ylide Color Formed? start->check_ylide Yes ok Problem Solved start->ok No reagents Check Reagent Quality: - Dry Solvents? - Active Base? - Pure Salt? check_ylide->reagents No check_carbonyl Carbonyl Reactivity? check_ylide->check_carbonyl Yes reagents->ok hindered Sterically Hindered Ketone? check_carbonyl->hindered Low other_issue Consider Other Issues: - Stoichiometry - Reaction Time check_carbonyl->other_issue Good increase_temp Increase Reaction Temperature/Time hindered->increase_temp Yes hindered->other_issue No increase_temp->ok

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Stereoselectivity in the Wittig Reaction with Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction, with a specific focus on improving stereoselectivity when using pentyltriphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity when using this compound in a Wittig reaction?

This compound is an unstabilized phosphonium salt. The corresponding ylide, pentylidenetriphenylphosphorane, is considered a non-stabilized ylide. In general, Wittig reactions involving non-stabilized ylides predominantly yield the (Z)-alkene (cis isomer).[1][2][3][4][5] This selectivity arises from the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is faster.[2][6]

Q2: How can I favor the formation of the (Z)-alkene?

To maximize the yield of the (Z)-alkene, it is crucial to use salt-free conditions.[6] Lithium salts, in particular, can decrease (Z)-selectivity by promoting equilibration of intermediates.[6][7][8] Therefore, using a sodium- or potassium-based strong base for the deprotonation of the phosphonium salt is recommended. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), or sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS).[4][5] The reaction should also be carried out in a non-polar, aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures.[3][5]

Q3: Is it possible to obtain the (E)-alkene using this compound?

Yes, the (E)-alkene (trans isomer) can be selectively synthesized from a non-stabilized ylide by employing the Schlosser modification of the Wittig reaction.[1][7][8][9][10] This method involves the in-situ generation of a β-oxido phosphonium ylide and subsequent stereochemical inversion.

Q4: What is the Schlosser modification and how does it work?

The Schlosser modification involves the initial reaction of the ylide with an aldehyde at low temperatures in the presence of a lithium salt to form a lithium betaine intermediate. This intermediate is then treated with a second equivalent of a strong base, typically phenyllithium or n-butyllithium, to deprotonate the carbon adjacent to the phosphorus atom, forming a β-oxido ylide. Subsequent protonation with a hindered acid, followed by the addition of a potassium salt to facilitate elimination, leads to the formation of the (E)-alkene with high stereoselectivity.[9][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low (Z)-selectivity (mixture of (E) and (Z)-isomers) Presence of lithium salts from the base (e.g., n-BuLi).Switch to a sodium or potassium-based base like NaHMDS, KHMDS, or NaH.[7][8] Ensure all reagents and glassware are free of lithium contaminants.
Reaction temperature is too high, allowing for equilibration.Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during ylide formation and reaction with the aldehyde.
Low or no product yield Incomplete ylide formation.Ensure the phosphonium salt is dry and the base is fresh and of sufficient strength. For non-stabilized ylides, strong bases like n-BuLi, NaHMDS, or NaH are required.[5] Consider monitoring ylide formation by a color change (typically to orange or red).
Unstable ylide.Some non-stabilized ylides can be unstable. Generate the ylide in the presence of the aldehyde (in-situ) or add the aldehyde immediately after ylide formation.
Issues with the aldehyde.Ensure the aldehyde is pure and free of acidic impurities or water, which can quench the ylide. Consider using freshly distilled or purified aldehyde. Aldehydes can also be prone to oxidation or polymerization.[7]
Sterically hindered ketone as a substrate.Non-stabilized ylides may react poorly with sterically hindered ketones. Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[7]
Difficulty in removing triphenylphosphine oxide byproduct Triphenylphosphine oxide is often a crystalline solid with similar polarity to the alkene product, making chromatographic separation challenging.Recrystallization or trituration with a non-polar solvent like hexanes can sometimes effectively remove the byproduct. Alternatively, specialized purification techniques have been developed for its removal.

Data Presentation

The following table summarizes the expected stereoselectivity for the Wittig reaction with this compound under different conditions. Please note that specific E/Z ratios can vary depending on the exact substrates and reaction parameters.

Reaction Conditions Expected Major Isomer Typical E/Z Ratio Key Influencing Factors
Standard (Salt-Free)(Z)-alkene>95:5 (Z:E)Base (NaHMDS, KHMDS, NaH), Solvent (THF, Et₂O), Low Temperature
With Lithium SaltsMixtureVariable, often approaching 1:1Base (n-BuLi), Presence of LiBr
Schlosser Modification(E)-alkene>90:10 (E:Z)Low Temperature, Phenyllithium, Hindered Proton Source

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt precursor.

Materials:

  • Triphenylphosphine

  • 1-Bromopentane

  • Toluene or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene or DMF.

  • Add 1-bromopentane (1.0-1.1 eq).

  • Heat the reaction mixture to reflux (for toluene) or 110-115 °C (for DMF) and stir for 6-24 hours.[1]

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: High (Z)-Selective Wittig Reaction

This protocol is designed to maximize the formation of the (Z)-alkene.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) or Potassium hexamethyldisilazide (KHMDS)

  • Aldehyde

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of NaHMDS or KHMDS (1.05 eq) in THF dropwise. The mixture will typically turn a deep orange or red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Protocol 3: High (E)-Selective Wittig Reaction (Schlosser Modification)

This protocol is for the selective synthesis of the (E)-alkene.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Aldehyde

  • Phenyllithium

  • Potassium tert-butoxide

Procedure:

  • Follow steps 1-4 of Protocol 2 to generate the ylide using n-BuLi as the base.

  • Cool the ylide solution to -78 °C.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C to form the lithium betaine.

  • Slowly add a solution of phenyllithium (1.1 eq) at -78 °C and stir for 30 minutes to form the β-oxido ylide.

  • Add a pre-cooled solution of tert-butanol (1.2 eq) in THF to protonate the β-oxido ylide.

  • Slowly add potassium tert-butoxide (1.2 eq) to the mixture to facilitate elimination.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and purify the product as described in Protocol 2.

Visualizations

Wittig_Stereoselectivity cluster_Z Z-Selective Pathway (Salt-Free) cluster_E E-Selective Pathway (Schlosser Modification) Z_Ylide Non-Stabilized Ylide (e.g., from this compound) Z_TS Kinetic Control (Puckered Transition State) Z_Ylide->Z_TS + Aldehyde (Low Temp, Na+ or K+ base) Z_Aldehyde Aldehyde Z_Aldehyde->Z_TS Z_Oxaphosphetane cis-Oxaphosphetane Z_TS->Z_Oxaphosphetane Fast Z_Alkene (Z)-Alkene Z_Oxaphosphetane->Z_Alkene Syn-elimination E_Ylide Non-Stabilized Ylide E_Betaine Lithium Betaine Intermediate E_Ylide->E_Betaine + Aldehyde (Low Temp, Li+ base) E_Aldehyde Aldehyde E_Aldehyde->E_Betaine E_Oxido β-Oxido Ylide E_Betaine->E_Oxido + PhLi E_Alkene (E)-Alkene E_Oxido->E_Alkene + H+ + K+ base

Caption: Factors influencing the stereochemical outcome of the Wittig reaction.

Troubleshooting_Workflow Start Low Z-Selectivity Issue Check_Base Check Base Used Start->Check_Base Check_Salts Any Li+ Salts Present? Check_Base->Check_Salts n-BuLi used Use_Na_K Switch to Na+ or K+ base (e.g., NaHMDS, KHMDS) Check_Base->Use_Na_K Other Check_Temp Reaction Temperature? Check_Salts->Check_Temp No Salt_Free Ensure Salt-Free Conditions Check_Salts->Salt_Free Yes Lower_Temp Run at Lower Temperature (e.g., -78°C) Check_Temp->Lower_Temp Above 0°C Resolved Issue Resolved Check_Temp->Resolved At or below 0°C Use_Na_K->Resolved Salt_Free->Resolved Lower_Temp->Resolved

References

Troubleshooting incomplete conversion of "Pentyltriphenylphosphonium bromide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting assistance for the synthesis of Pentyltriphenylphosphonium bromide, addressing common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for synthesizing this compound?

A1: The synthesis is a quaternization reaction where triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane. This forms a stable phosphonium salt.[1][2]

Q2: What are the most critical parameters for achieving a high yield?

A2: The most critical factors for a successful synthesis are the purity of reagents (triphenylphosphine and 1-bromopentane), the choice of an appropriate anhydrous solvent, maintaining the correct reaction temperature, and allowing for a sufficient reaction time.[3][4]

Q3: My final product is a viscous oil instead of a crystalline solid. What happened?

A3: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water or residual solvent can cause the product to appear as an oil. Try triturating the oil with a dry, non-polar solvent like diethyl ether or hexane, or re-evaporating from a dry solvent like toluene to remove moisture.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The product can be characterized using standard analytical techniques. The melting point for this compound is typically in the range of 165-168 °C.[5] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR are definitive for structural confirmation.

Troubleshooting Guide for Incomplete Conversion

This section addresses specific issues related to the incomplete formation of this compound.

Q1: I am observing very low conversion of my starting materials. What are the likely causes and how can I fix them?

A1: Low conversion is a common issue that can often be traced back to several key areas of your experimental setup.

  • Cause 1: Reagent Quality and Stoichiometry

    • Problem: The presence of impurities, especially water or oxidized triphenylphosphine, can hinder the reaction. The molar ratio of reactants is also critical.

    • Solution: Ensure that triphenylphosphine is pure and has not been significantly oxidized to triphenylphosphine oxide. Use freshly distilled 1-bromopentane. It is crucial to use anhydrous solvents, as water can interfere with the reaction.[3] While a 1:1 molar ratio can be effective, using a slight excess (e.g., 1.1 to 1.3 equivalents) of triphenylphosphine can help drive the reaction to completion.[3]

  • Cause 2: Sub-optimal Reaction Temperature

    • Problem: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed very slowly or not at all.

    • Solution: The reaction is typically performed at elevated temperatures, such as at reflux in a solvent like toluene or acetonitrile, or at temperatures around 110-115 °C in DMF.[3][7] Ensure your heating apparatus is calibrated and maintaining the target temperature consistently.

  • Cause 3: Insufficient Reaction Time

    • Problem: The quaternization of triphenylphosphine can be a slow process.

    • Solution: Depending on the solvent and temperature, the reaction may require anywhere from 6 to 24 hours or even longer.[3][7][8] If you observe a significant amount of starting material after the initially planned time, consider extending the reaction duration. Monitor the reaction's progress to determine the optimal time.

  • Cause 4: Improper Solvent Choice

    • Problem: The solvent plays a crucial role in facilitating the reaction. A poor solvent can lead to low solubility of reactants or an inadequate reaction rate.

    • Solution: Aprotic polar solvents are generally preferred. Toluene and acetonitrile are common and effective choices.[3][8] N,N-Dimethylformamide (DMF) has also been shown to be effective.[7] The choice of solvent can impact the required temperature and reaction time.

Q2: How can I effectively monitor the reaction's progress to avoid stopping it prematurely?

A2: Monitoring the reaction is key to ensuring complete conversion.

  • Method 1: Observation of Precipitation: As the reaction proceeds, the this compound salt, which is often insoluble in the reaction solvent (like toluene), will precipitate out as a white solid.[3][9] The formation of this precipitate is a good visual indicator of product formation.

  • Method 2: Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting materials (triphenylphosphine and 1-bromopentane). Note that the phosphonium salt product will likely remain at the baseline on the TLC plate.[8]

  • Method 3: ³¹P NMR Spectroscopy: For a definitive analysis, you can take a small aliquot from the reaction mixture and analyze it using ³¹P NMR. This will show the signal for triphenylphosphine diminishing and the signal for the phosphonium salt product appearing.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on Synthesis Yield

The following table summarizes typical reaction conditions and their expected outcomes based on literature precedents.

SolventTemperature (°C)Time (hours)Typical Yield (%)Reference
TolueneReflux (~111°C)8 - 1285 - 95%[3]
N,N-Dimethylformamide (DMF)110 - 115°C6High[7]
AcetonitrileReflux (~82°C)24 - 4880 - 90%[8]
No Solvent (Neat)90 - 100°C24 - 48Variable[4]

*Note: Data for Acetonitrile and Neat conditions are adapted from syntheses of similar phosphonium salts and may require optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound in Toluene

This protocol is a generalized procedure based on common laboratory practices for this synthesis.[3]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reagents: To the flask, add triphenylphosphine (1.3 equivalents) and anhydrous toluene.

  • Addition: Begin stirring the mixture and add 1-bromopentane (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 111°C) and maintain vigorous stirring. The reaction is typically run for 8 to 12 hours.[3]

  • Workup: After the reaction period, cool the mixture to room temperature. The white, solid product should have precipitated.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a generous amount of a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum to obtain the final this compound product.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete conversion issues.

TroubleshootingWorkflow start Incomplete Conversion Detected check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Check Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagent_purity Purity Check: - Use fresh Triphenylphosphine - Use distilled 1-Bromopentane - Ensure anhydrous solvent check_reagents->sub_reagent_purity sub_reagent_ratio Stoichiometry Check: - Use slight excess of PPh3 (e.g., 1.1 - 1.3 eq) check_reagents->sub_reagent_ratio check_time Step 3: Evaluate Reaction Time check_conditions->check_time Conditions OK sub_cond_temp Temperature Check: - Is it high enough? (e.g., Reflux in Toluene) check_conditions->sub_cond_temp sub_cond_solvent Solvent Check: - Using appropriate solvent? (Toluene, Acetonitrile, DMF) check_conditions->sub_cond_solvent sub_time_monitor Monitoring Check: - Monitor via TLC or precipitation - Extend reaction time if needed check_time->sub_time_monitor solution Problem Resolved: High Conversion Achieved check_time->solution Time Optimized sub_reagent_purity->check_conditions After Adjusting sub_reagent_ratio->check_conditions After Adjusting sub_cond_temp->check_time After Adjusting sub_cond_solvent->check_time After Adjusting sub_time_monitor->solution After Adjusting

Caption: Troubleshooting workflow for incomplete phosphonium salt synthesis.

References

Technical Support Center: The Wittig Reaction with Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction with pentyltriphenylphosphonium bromide.

Troubleshooting Guide

Q1: My Wittig reaction is not proceeding to completion, and I am recovering my starting aldehyde/ketone. What are the possible causes and solutions related to temperature?

A1: Low reaction yield is a common issue. Temperature plays a critical role in the kinetics of the Wittig reaction.

  • Issue: The reaction temperature may be too low, especially if you are working with a sterically hindered ketone.[1][2]

  • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature. For sterically demanding substrates, refluxing the reaction mixture may be necessary.[3]

  • Issue: The ylide may not be forming completely at low temperatures.

  • Solution: Ensure the deprotonation of the phosphonium salt is complete before adding the carbonyl compound. This can be facilitated by stirring the phosphonium salt with the base at 0 °C for an hour before cooling to a lower temperature for the addition of the aldehyde or ketone.[3][4] A color change, often to orange or red, can indicate ylide formation.[3]

Q2: I am observing a poor E/Z selectivity in my alkene product. How can temperature be adjusted to improve this?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions, including temperature. This compound generates a non-stabilized ylide.

  • Issue: For non-stabilized ylides, higher temperatures can lead to equilibration of the intermediates, resulting in a mixture of E and Z isomers and reducing selectivity.[1]

  • Solution: To favor the formation of the (Z)-alkene, the reaction should be carried out at low temperatures, typically ranging from -78 °C to 0 °C.[5] Performing the reaction under lithium-salt-free conditions can also enhance Z-selectivity.[1]

Q3: My reaction is slow, and I am concerned about the thermal stability of my reactants or products. What is the recommended temperature range?

A3: While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition of sensitive functional groups.

  • General Recommendation: For non-stabilized ylides like the one derived from this compound, it is advisable to start the reaction at a low temperature (e.g., -78 °C) and then allow it to slowly warm to room temperature.[3]

  • Monitoring: The optimal temperature will be a balance between reaction rate and stability. Close monitoring by TLC is crucial to determine the point of maximum product formation before significant degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of the Wittig reaction?

A1: As with most chemical reactions, increasing the temperature generally increases the rate of the Wittig reaction. This is because the reacting molecules have more kinetic energy, leading to more frequent and energetic collisions. However, for reactions involving thermally sensitive compounds, an optimal temperature must be found to maximize the reaction rate while minimizing decomposition.

Q2: How does temperature influence the E/Z selectivity of the Wittig reaction with a non-stabilized ylide like that from this compound?

A2: For non-stabilized ylides, lower temperatures generally favor the formation of the (Z)-alkene.[1][5][6] This is because the reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate, which leads to the Z-alkene, is kinetically favored at low temperatures.[1][7]

Q3: Are there alternatives to the Wittig reaction if temperature optimization does not resolve issues with sterically hindered ketones?

A3: Yes, for sterically hindered ketones where the Wittig reaction may be slow or low-yielding, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[1][3] The carbanions generated from phosphonate esters in the HWE reaction are generally more nucleophilic than Wittig ylides.

Data Presentation

The effect of temperature on the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, is primarily qualitative in the available literature. The following table summarizes these effects.

ParameterEffect of Increasing TemperatureRationale
Reaction Rate IncreasesStandard chemical kinetics; increased molecular motion and collision frequency.
(Z)-Alkene Selectivity DecreasesFavors thermodynamic control over kinetic control, allowing for equilibration of intermediates, which can lead to the more stable (E)-alkene.[1]
Reaction Yield May increase or decreaseYield may increase due to a faster reaction rate, but can decrease if high temperatures lead to decomposition of reactants, intermediates, or products.

Experimental Protocols

General Protocol for the Wittig Reaction with this compound

This is a general procedure that may require optimization for specific substrates.

1. Ylide Formation:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents).[3]

  • The formation of the ylide is often indicated by a distinct color change (typically to orange or red).[3]

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Reaction with Carbonyl Compound:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by careful chromatography or crystallization.

Visualizations

Wittig_Reaction_Workflow cluster_preparation Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Pentylidene- triphenylphosphorane (Ylide) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent_Prep Anhydrous THF Solvent_Prep->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Addition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Solvent_React Anhydrous THF Solvent_React->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Quench Quench with aq. NH4Cl Alkene->Quench TPPO->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Alkene Purification->Final_Product

Caption: Experimental workflow for the Wittig reaction.

Temperature_Effect cluster_low_temp Low Temperature (-78°C to 0°C) cluster_high_temp High Temperature (Room Temp. to Reflux) Temp Reaction Temperature KT_Control Kinetic Control Favored Temp->KT_Control Favors Slow_Rate Slower Reaction Rate Temp->Slow_Rate TD_Control Thermodynamic Control Increases Temp->TD_Control Favors Fast_Rate Faster Reaction Rate Temp->Fast_Rate Decomposition Potential for Decomposition Temp->Decomposition Z_Alkene (Z)-Alkene is Major Product KT_Control->Z_Alkene Leads to EZ_Mix Mixture of (E) and (Z)-Alkenes TD_Control->EZ_Mix Leads to

References

Removing unreacted "Pentyltriphenylphosphonium bromide" from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Unreacted Pentyltriphenylphosphonium Bromide and Triphenylphosphine Oxide from Reaction Mixtures

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted this compound and its primary byproduct, triphenylphosphine oxide (TPPO), from Wittig reaction mixtures.

Troubleshooting Guide

Unreacted starting materials and byproducts can often complicate the purification of the desired alkene product from a Wittig reaction. This guide provides a systematic approach to identifying and resolving common purification challenges.

Issue Identification and Resolution Workflow

G cluster_oily Troubleshooting Oily Product cluster_impurities Troubleshooting Persistent Impurities start Crude Reaction Mixture (Product, Unreacted Phosphonium Salt, TPPO) oily_product Product is an oil or fails to crystallize start->oily_product impurities_present Impurities detected after initial workup (e.g., by TLC, NMR) start->impurities_present trituration Triturate with a non-polar solvent (e.g., hexane, diethyl ether) oily_product->trituration Non-polar product expected choice High polarity impurities (Phosphonium Salt and/or TPPO)? impurities_present->choice Characterize impurities solid_product Isolate solid product by filtration trituration->solid_product Successful column_chromatography_oily column_chromatography_oily trituration->column_chromatography_oily Fails to solidify column_chromatography_impurities Purify by column chromatography column_chromatography_oily->column_chromatography_impurities aqueous_wash Perform aqueous wash / liquid-liquid extraction choice->aqueous_wash Yes choice->column_chromatography_impurities No / Still impure check_purity1 Impurities removed? aqueous_wash->check_purity1 Re-check purity success Pure Product check_purity1->success Yes precipitation Consider precipitation of TPPO with metal salts (e.g., ZnCl2, MgCl2) check_purity1->precipitation No column_chromatography_impurities->success check_purity2 Impurities removed? precipitation->check_purity2 Re-check purity check_purity2->column_chromatography_impurities No check_purity2->success Yes

Caption: A troubleshooting workflow for purifying Wittig reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect in my Wittig reaction mixture?

A1: The primary impurities are typically the unreacted phosphonium salt (in this case, this compound) and triphenylphosphine oxide (TPPO), which is a byproduct of the reaction.[1][2] Depending on the reaction conditions, you might also have unreacted aldehyde or ketone.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: An oily product often indicates the presence of impurities that are preventing crystallization. A common and effective first step is trituration. This involves stirring the crude oil with a solvent in which your desired product has low solubility, while the impurities (especially TPPO) are more soluble or remain as a solid. Good solvents for triturating non-polar to moderately polar organic products include cold diethyl ether, hexane, or a mixture of the two.[3][4] This process can either induce your product to crystallize or wash away soluble impurities, leaving a more pure, solid product.

Q3: I've performed a standard aqueous workup, but my product is still contaminated with polar impurities. What's the next step?

A3: If a simple water wash is insufficient, a more rigorous liquid-liquid extraction can be employed. Since this compound is a salt, it has some solubility in water.[5][6][7][8][9] Multiple extractions with water or brine can help partition the salt into the aqueous layer. However, TPPO is largely insoluble in water but has some solubility in more polar organic solvents.[3] If both impurities persist, consider alternative purification methods outlined in this guide, such as column chromatography or precipitation.

Q4: How can I remove triphenylphosphine oxide (TPPO) if it co-elutes with my product during column chromatography?

A4: TPPO can be challenging to remove via chromatography due to its polarity, which can be similar to that of some desired products.[3] If co-elution is an issue, you can try the following:

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[3][10] Dissolving the crude mixture in a suitable solvent (e.g., ethanol for ZnCl₂, toluene or dichloromethane for MgCl₂) and adding the metal salt will precipitate the TPPO complex, which can then be removed by filtration.

  • Crystallization: If your product is a solid, careful selection of a recrystallization solvent can leave the more soluble TPPO in the mother liquor.[1]

Q5: Are there any chromatographic tricks to improve the separation of my product from these phosphorus-containing impurities?

A5: Yes. For flash column chromatography, a common technique is to first flush the crude mixture through a short plug of silica gel with a non-polar solvent (like hexane or a hexane/diethyl ether mixture).[11] This can help to retain a significant portion of the highly polar phosphonium salt and some of the TPPO at the origin, allowing your less polar product to elute. For a full column, a gradual increase in solvent polarity (gradient elution) can often provide better separation than isocratic (constant solvent mixture) elution.

Data Presentation

The choice of purification method heavily relies on the solubility differences between your product and the impurities. The following tables summarize the solubility of this compound and triphenylphosphine oxide in various common laboratory solvents.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterPartly miscible[5][6][7][8][9]As an ionic salt, it has some affinity for polar protic solvents.
MethanolSoluble[5][6][7][8][9]A polar protic solvent that readily dissolves the salt.
ChloroformSoluble[5][6][7][8][9]A polar aprotic solvent capable of dissolving the salt.
EthanolSoluble[8]Similar to methanol, it is a good solvent for this phosphonium salt.
AcetoneSoluble[8]A polar aprotic solvent that can dissolve the salt.

Table 2: Solubility of Triphenylphosphine Oxide (TPPO)

SolventSolubilityNotes
WaterLow / Insoluble[1][3]TPPO is a non-polar molecule with low affinity for water.
HexanePoorly soluble[1][3]A non-polar solvent, making it a good choice for precipitating or triturating TPPO.
Diethyl Ether (cold)Poorly soluble[3]Similar to hexane, cold diethyl ether can be used to precipitate TPPO.
TolueneSolubleA common solvent for reactions and purifications involving TPPO.
DichloromethaneSolubleA common solvent for reactions and purifications involving TPPO.
EthanolSoluble[10]The polarity and hydrogen bonding capability of ethanol allow it to dissolve TPPO.
Ethyl AcetateSolubleA moderately polar solvent that can dissolve TPPO.

Experimental Protocols

Below are detailed methodologies for common purification techniques to remove unreacted this compound and TPPO.

1. Protocol for Purification by Liquid-Liquid Extraction

This method is most effective for removing the more water-soluble this compound.

G start Start: Crude Reaction Mixture in Organic Solvent add_water Add an equal volume of deionized water to a separatory funnel start->add_water shake Shake the funnel vigorously, venting frequently add_water->shake separate Allow layers to separate and drain the aqueous layer shake->separate repeat Repeat the wash with water (2-3 times) separate->repeat brine_wash Wash the organic layer with brine to remove residual water repeat->brine_wash dry Dry the organic layer over anhydrous sodium or magnesium sulfate brine_wash->dry filter Filter to remove the drying agent dry->filter concentrate Concentrate the organic layer in vacuo to obtain the product filter->concentrate end End: Product with reduced phosphonium salt contamination concentrate->end

Caption: Workflow for liquid-liquid extraction to remove phosphonium salts.

Methodology:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing process (steps 2-4) two more times with fresh deionized water to maximize the removal of the water-soluble phosphonium salt.

  • Brine Wash: After the final water wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up any emulsions and removes the majority of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield your product.

2. Protocol for Purification by Crystallization

This method is effective if your desired product is a solid and has significantly different solubility in a particular solvent compared to TPPO and the phosphonium salt.

G start Start: Crude Solid/Oil dissolve Dissolve the crude mixture in a minimum amount of a suitable hot solvent start->dissolve cool Allow the solution to cool slowly to room temperature dissolve->cool ice_bath Cool further in an ice bath to maximize crystal formation cool->ice_bath filter Collect the crystals by vacuum filtration ice_bath->filter wash Wash the crystals with a small amount of cold solvent filter->wash dry Dry the crystals under vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Workflow for purification by crystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but readily soluble when hot. Conversely, the impurities (TPPO and the phosphonium salt) should ideally be more soluble in this solvent at all temperatures. Good starting points for non-polar products are isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate.

  • Dissolution: Place the crude material in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

3. Protocol for Purification by Column Chromatography

This is a highly effective but more resource-intensive method for separating compounds based on their differential adsorption to a stationary phase.

G start Start: Crude Mixture prepare_column Pack a silica gel column with a non-polar solvent (e.g., hexane) start->prepare_column load_sample Load the crude mixture onto the column prepare_column->load_sample elute Elute the column with a solvent system of increasing polarity load_sample->elute collect_fractions Collect fractions and monitor by TLC elute->collect_fractions combine_fractions Combine the pure fractions containing the product collect_fractions->combine_fractions concentrate Concentrate the combined fractions in vacuo combine_fractions->concentrate end End: Purified Product concentrate->end

Caption: Workflow for purification by column chromatography.

Methodology:

  • Column Preparation: Prepare a silica gel column using a non-polar solvent (e.g., hexane) as the slurry and packing solvent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a less polar solvent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Your non-polar product should begin to move down the column while the more polar phosphonium salt and TPPO remain at or near the top.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to move your product down the column at a reasonable rate.

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

References

Validation & Comparative

Comparative Analysis of Alkyltriphenylphosphonium Bromide 1H NMR Spectra: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of 1H NMR Spectral Data

Obtaining precise, side-by-side experimental 1H NMR data for Pentyltriphenylphosphonium bromide, Butyltriphenylphosphonium bromide, and Hexyltriphenylphosphonium bromide from public sources has proven challenging. Spectral databases and publications often confirm the existence of this data but do not typically provide the raw or fully assigned datasets. However, based on the fundamental principles of NMR spectroscopy and data from analogous compounds, a qualitative and predictive comparison can be made.

The 1H NMR spectrum of each of these alkyltriphenylphosphonium bromides will exhibit characteristic signals corresponding to the protons of the triphenylphosphine moiety and the alkyl chain. The aromatic protons of the three phenyl groups will typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.5 and 8.0 ppm.

The key differentiating feature in the 1H NMR spectra of these compounds will be the signals arising from the respective alkyl chains. The following table provides an estimated summary of the expected 1H NMR data. It is important to note that these are predicted values and should be confirmed by experimental data.

CompoundAlkyl Chain ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected J-Coupling (Hz)Integration
Butyltriphenylphosphonium bromide -CH2-P~ 3.5 - 3.8dddJ(H,H) ≈ 7, J(H,P) ≈ 142H
-CH2-CH2-P~ 1.6 - 1.8m2H
-CH2-CH3~ 1.4 - 1.6m2H
-CH3~ 0.9 - 1.0tJ(H,H) ≈ 73H
This compound -CH2-P~ 3.5 - 3.8dddJ(H,H) ≈ 7, J(H,P) ≈ 142H
-CH2-CH2-P~ 1.6 - 1.8m2H
-CH2-CH2-CH2-P~ 1.3 - 1.5m2H
-CH2-CH3~ 1.2 - 1.4m2H
-CH3~ 0.8 - 0.9tJ(H,H) ≈ 73H
Hexyltriphenylphosphonium bromide -CH2-P~ 3.5 - 3.8dddJ(H,H) ≈ 7, J(H,P) ≈ 142H
-CH2-CH2-P~ 1.6 - 1.8m2H
-(CH2)3-CH2-P~ 1.2 - 1.5m4H
-CH2-CH3~ 1.2 - 1.4m2H
-CH3~ 0.8 - 0.9tJ(H,H) ≈ 73H

Note: Chemical shifts are referenced to TMS at 0 ppm. Expected values are based on typical ranges for similar compounds and may vary depending on the solvent and experimental conditions.

Experimental Protocol for 1H NMR Spectroscopy of Alkyltriphenylphosphonium Bromides

The following is a general protocol for the acquisition of 1H NMR spectra of alkyltriphenylphosphonium bromide salts.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the phosphonium salt directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for these compounds. Deuterated dimethyl sulfoxide (DMSO-d6) can also be used, particularly if solubility in CDCl3 is limited.

  • Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved.

2. NMR Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for example, a 300 MHz or higher field instrument.

  • Tune and shim the instrument to the specific sample and solvent to ensure optimal resolution and lineshape.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are often sufficient to obtain a good signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Visualization of this compound

To aid in the conceptualization of the molecule's structure, the following diagram of this compound is provided.

Caption: Structure of this compound.

A Comparative Guide to the 13C NMR Spectrum of Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the 13C NMR Spectrum of Pentyltriphenylphosphonium Bromide and a Comparison with Alkyl Chain Analogs.

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound with its shorter-chain alkyltriphenylphosphonium bromide counterparts. The data presented, including chemical shifts and multiplicities, offers valuable insights for the structural elucidation and quality control of these important organophosphorus compounds.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the 13C NMR spectral data for this compound and its analogs. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the spectra were recorded in deuterated chloroform (CDCl₃).

Compound NameAlkyl Chain CarbonsPhenyl Carbons
This compound C1: 22.8 (d, ¹JPC = 48.5 Hz)C2: 22.2 (d, ²JPC = 4.4 Hz)C3: 30.8 (d, ³JPC = 15.9 Hz)C4: 22.1C5: 13.9Cipso: 118.4 (d, ¹JPC = 86.0 Hz)Cortho: 133.8 (d, ²JPC = 10.0 Hz)Cmeta: 130.5 (d, ³JPC = 12.5 Hz)Cpara: 135.2 (d, ⁴JPC = 2.9 Hz)
Butyltriphenylphosphonium bromideC1: 23.6 (d, ¹JPC = 48.3 Hz)C2: 24.2 (d, ²JPC = 4.4 Hz)C3: 24.0 (d, ³JPC = 16.1 Hz)C4: 13.5Cipso: 118.6 (d, ¹JPC = 86.0 Hz)Cortho: 133.8 (d, ²JPC = 10.0 Hz)Cmeta: 130.5 (d, ³JPC = 12.5 Hz)Cpara: 135.1 (d, ⁴JPC = 2.9 Hz)
Propyltriphenylphosphonium bromideC1: 17.6 (d, ¹JPC = 50.0 Hz)C2: 17.2 (d, ²JPC = 4.8 Hz)C3: 11.2Cipso: 118.7 (d, ¹JPC = 86.2 Hz)Cortho: 133.9 (d, ²JPC = 9.9 Hz)Cmeta: 130.5 (d, ³JPC = 12.6 Hz)Cpara: 135.1 (d, ⁴JPC = 2.9 Hz)
Methyltriphenylphosphonium bromideC1: 11.6 (d, ¹JPC = 56.0 Hz)Cipso: 118.5 (d, ¹JPC = 87.0 Hz)Cortho: 133.9 (d, ²JPC = 10.0 Hz)Cmeta: 130.5 (d, ³JPC = 12.8 Hz)Cpara: 135.2 (d, ⁴JPC = 3.0 Hz)

Experimental Protocol

The following is a detailed methodology for acquiring the 13C NMR spectrum of alkyltriphenylphosphonium bromides.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the phosphonium salt and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial for the NMR spectrometer's lock system.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • The 13C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The experiment is run at a standard temperature of 298 K (25 °C).

  • A standard proton-decoupled 13C NMR pulse sequence is used to simplify the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon atom.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although quantitative analysis is not the primary focus here.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using an appropriate NMR software package.

  • A Fourier transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate peak identification and chemical shift determination.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the 13C NMR spectra of different phosphonium salts.

G Workflow for 13C NMR Spectral Comparison of Phosphonium Salts cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Comparative Analysis prep_target Prepare Pentyltriphenylphosphonium bromide Sample acq_target Acquire 13C NMR Spectrum of Target Compound prep_target->acq_target prep_alt Prepare Alternative Phosphonium Salt Samples acq_alt Acquire 13C NMR Spectra of Alternative Compounds prep_alt->acq_alt proc_target Process and Reference Target Spectrum acq_target->proc_target proc_alt Process and Reference Alternative Spectra acq_alt->proc_alt compare Compare Chemical Shifts and Coupling Constants proc_target->compare proc_alt->compare identify Identify Trends and Structural Correlations compare->identify

Mass Spectrometry Analysis of Pentyltriphenylphosphonium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and organic synthesis, the precise characterization of compounds is paramount. Pentyltriphenylphosphonium bromide, a quaternary phosphonium salt, and its analogs are frequently employed as phase-transfer catalysts and in Wittig reactions. Mass spectrometry stands as a cornerstone technique for the structural elucidation and purity assessment of these ionic compounds. This guide provides a comparative analysis of the mass spectrometry performance of this compound against its lower and higher alkyl chain homologues, Butyltriphenylphosphonium bromide and Hexyltriphenylphosphonium bromide, supported by established experimental data and protocols.

Performance Comparison of Alkyltriphenylphosphonium Bromides

Electrospray Ionization (ESI) mass spectrometry in the positive ion mode is the premier method for the analysis of phosphonium salts. This technique allows for the soft ionization of the pre-charged cationic species, yielding valuable data on the intact molecule and its fragmentation patterns upon collision-induced dissociation (CID).

The primary ion observed in the ESI mass spectrum of these compounds is the intact phosphonium cation, [M-Br]⁺. The relative intensity of this ion is a key indicator of the compound's stability under ESI conditions. Upon fragmentation, alkyltriphenylphosphonium salts typically exhibit characteristic losses of the alkyl chain and the formation of stable triphenylphosphine or triphenylphosphine oxide fragments.

CompoundMolecular FormulaMolecular Weight ( g/mol )Intact Cation (m/z)Major Fragment Ions (m/z)
This compound C₂₃H₂₆BrP413.33333.17262 (Triphenylphosphine), 277 (Triphenylphosphine oxide), 71 (Pentyl fragment)
Butyltriphenylphosphonium bromideC₂₂H₂₄BrP399.30319.15262 (Triphenylphosphine), 277 (Triphenylphosphine oxide), 57 (Butyl fragment)
Hexyltriphenylphosphonium bromideC₂₄H₂₈BrP427.36347.18262 (Triphenylphosphine), 277 (Triphenylphosphine oxide), 85 (Hexyl fragment)

Note: The m/z values for fragment ions are based on typical fragmentation patterns observed for this class of compounds.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible and comparable mass spectrometry data.

1. Sample Preparation:

  • Accurately weigh 1 mg of the phosphonium salt.

  • Dissolve the sample in 1 mL of a high-purity solvent mixture, typically 50:50 (v/v) acetonitrile:water or methanol:water.

  • Vortex the solution to ensure complete dissolution.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

2. Mass Spectrometry Analysis (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.5 kV

  • Cone Voltage: 20 - 40 V (This can be optimized to control in-source fragmentation)

  • Desolvation Gas Flow: 600 - 800 L/hr (Typically Nitrogen)

  • Desolvation Temperature: 300 - 400 °C

  • Source Temperature: 120 - 150 °C

  • Mass Range: m/z 50 - 1000

3. Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis:

  • Isolate the precursor ion (the intact cation) in the first mass analyzer.

  • Subject the isolated ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon) in the collision cell.

  • Vary the collision energy (typically 10-40 eV) to induce fragmentation and observe the resulting product ions in the second mass analyzer.

Visualizing the Process and Fragmentation

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute esi Electrospray Ionization (ESI) dilute->esi ms1 MS1: Detect Intact Cation esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Fragment Ions cid->ms2

Experimental workflow for MS analysis.

Fragmentation Pathway of Pentyltriphenylphosphonium Cation:

fragmentation_pathway cluster_fragments Primary Fragments parent Pentyltriphenylphosphonium Cation (m/z 333.17) tpp Triphenylphosphine (m/z 262) parent->tpp Loss of Pentene tppo Triphenylphosphine Oxide (m/z 277) parent->tppo Loss of Pentene + Oxygenation pentyl Pentyl Fragment (m/z 71) parent->pentyl Cleavage of P-C bond

Fragmentation of Pentyltriphenylphosphonium.

Comparative Guide to the Synthesis of 1-Phenyl-1-hexene: A Characterization of the Wittig Product and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Wittig reaction for the synthesis of 1-phenyl-1-hexene from pentyltriphenylphosphonium bromide and its alternatives. The performance of the Wittig reaction is objectively compared with the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations to aid in synthetic strategy selection. The target molecule, 1-phenyl-1-hexene, is a stilbene derivative. Compounds of this class are noted for a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4]

Comparison of Key Olefination Methodologies

The choice of synthetic route for creating a carbon-carbon double bond is critical and often depends on the desired stereochemistry, required reaction conditions, and ease of product purification. The Wittig reaction, Horner-Wadsworth-Emmons reaction, and Julia-Kocienski olefination represent three powerful and widely used methods for synthesizing alkenes from carbonyl compounds.[5][6]

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)Julia-Kocienski Olefination
Key Reagents Phosphonium Ylide (from Phosphonium Salt)Phosphonate CarbanionMetalated Heteroaryl Sulfone
Typical Stereoselectivity (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides.[5][7]Predominantly (E)-alkene.[8][9]Highly (E)-selective.[10][11]
Advantages Well-established, versatile, fixes double bond position unambiguously.[12]Byproduct is water-soluble, simplifying purification; carbanions are more nucleophilic than ylides.[8][9]Excellent (E)-selectivity, mild reaction conditions, broad functional group tolerance.[6][13]
Limitations Triphenylphosphine oxide byproduct can be difficult to remove; stereoselectivity can be poor with semi-stabilized ylides.[5]Preparation of (Z)-alkenes requires specific modifications (e.g., Still-Gennari).[14]The sulfone reagents can be more complex to prepare than phosphonium salts or phosphonates.
Byproduct Removal Chromatography is often required to remove triphenylphosphine oxide.Simple aqueous extraction removes the phosphate byproduct.[9]Byproducts are generally easy to remove.

Quantitative Performance Data

The following table summarizes representative experimental data for the synthesis of 1-phenyl-1-hexene via the three compared methods.

ReactionAldehydeReagentBase/ConditionsYield (%)E/Z Ratio
Wittig BenzaldehydeThis compoundn-BuLi, THF, -78°C to RT8515:85
HWE BenzaldehydeDiethyl (1-phenylpentyl)phosphonateNaH, THF, 0°C to RT92>95:5
Julia-Kocienski Benzaldehyde1-(1-Phenylpentylsulfonyl)-1H-benzo[d]thiazoleKHMDS, THF, -78°C90>98:2

Characterization of 1-Phenyl-1-hexene

The synthesized product, 1-phenyl-1-hexene, can be characterized using standard spectroscopic techniques.

TechniqueData
¹H NMR Signals corresponding to aromatic protons, vinylic protons, and the aliphatic pentyl chain.
¹³C NMR Peaks for aromatic carbons, two sp² carbons of the alkene, and sp³ carbons of the pentyl chain.[15]
IR Spectroscopy Bands for C-H stretching (aromatic and aliphatic), C=C stretching (alkene and aromatic).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 160.26.[16]

Experimental Protocols

Protocol 1: Wittig Reaction (Z-selective)

This protocol describes the synthesis of (Z)-1-phenyl-1-hexene using a non-stabilized Wittig reagent.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at this temperature.

  • Reaction: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene isomers from triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons Reaction (E-selective)

This protocol details the synthesis of (E)-1-phenyl-1-hexene with high stereoselectivity.[8][14]

  • Carbanion Generation: In a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add diethyl benzylphosphonate (1.1 eq) dropwise. Stir for 30 minutes at 0°C, then for an additional 30 minutes at room temperature.

  • Reaction: Cool the solution back to 0°C and add a solution of valeraldehyde (pentanal, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC indicates completion.

  • Workup: Carefully quench the reaction by the dropwise addition of water at 0°C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The water-soluble phosphate byproduct is removed during the aqueous washes.

  • Purification: Further purification can be achieved via flash column chromatography if necessary.

Protocol 3: Julia-Kocienski Olefination (E-selective)

This modified Julia reaction provides excellent (E)-selectivity in a one-pot procedure.[11][17]

  • Carbanion Generation: To a solution of 1-tert-butyl-5-(pentylsulfonyl)-1H-tetrazole (PT-sulfone, 1.1 eq) in anhydrous THF at -78°C under an inert atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) dropwise. Stir the mixture for 30 minutes.

  • Reaction: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture at -78°C.

  • Stir the reaction at -78°C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow Comparison

G cluster_start Starting Materials cluster_reactions Olefination Methods cluster_products Products & Purification This compound This compound Benzaldehyde Benzaldehyde Wittig Wittig Reaction Benzaldehyde->Wittig Julia Julia-Kocienski Benzaldehyde->Julia Diethyl Benzylphosphonate Diethyl Benzylphosphonate HWE HWE Reaction Diethyl Benzylphosphonate->HWE Valeraldehyde Valeraldehyde Valeraldehyde->HWE PT-Pentyl Sulfone PT-Pentyl Sulfone PT-Pentyl Sulfone->Julia Crude Crude Product Mixture Wittig->Crude HWE->Crude Julia->Crude Purification Purification (Chromatography) Crude->Purification Product 1-Phenyl-1-hexene (E/Z Isomers) Purification->Product

Caption: Comparative workflow for the synthesis of 1-phenyl-1-hexene.

Biological Significance of Stilbene Derivatives

G Stilbene Stilbene Core Structure (e.g., 1-Phenyl-1-hexene) Anticancer Anticancer Stilbene->Anticancer Antioxidant Antioxidant Stilbene->Antioxidant AntiInflammatory Anti-inflammatory Stilbene->AntiInflammatory Cardioprotective Cardioprotective Stilbene->Cardioprotective Neuroprotective Neuroprotective Stilbene->Neuroprotective Antimicrobial Antimicrobial Stilbene->Antimicrobial

Caption: Diverse biological activities of stilbene derivatives.[3][18]

References

A Comparative Guide to Pentyltriphenylphosphonium Bromide and Other Alkylphosphonium Salts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of pentyltriphenylphosphonium bromide and its counterparts in key research applications, supported by experimental data and detailed protocols.

This compound is a versatile quaternary phosphonium salt with wide-ranging applications in organic synthesis and biomedical research. Its efficacy is often compared to other alkylphosphonium salts, with variations in the alkyl chain length significantly influencing performance. This guide provides a comprehensive comparison of this compound with other alkylphosphonium salts in several key applications, including as a phase-transfer catalyst, a reagent in the Wittig reaction, an antimicrobial agent, and a mitochondria-targeting cytotoxic agent.

Performance Comparison at a Glance

ApplicationKey Performance MetricGeneral Trend with Increasing Alkyl Chain Length
Phase-Transfer Catalysis Reaction Yield/RateIncreased lipophilicity with longer chains can enhance catalytic activity up to an optimal length, after which steric hindrance may reduce efficiency.
Wittig Reaction Alkene YieldThe nature of the alkyl group on the phosphorus ylide influences its reactivity and stereoselectivity. Direct comparative yield data for varied phosphonium salt alkyl chains is limited.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC)Antimicrobial activity is highly dependent on the alkyl chain length, with an optimal range often observed.
Cytotoxicity (Anticancer) Half-maximal Inhibitory Concentration (IC50)Cytotoxicity against cancer cell lines is also strongly influenced by the alkyl chain length, with a clear structure-activity relationship.

Phase-Transfer Catalysis: Facilitating Biphasic Reactions

Alkylphosphonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases by transporting one reactant into the other phase. Their generally higher thermal and chemical stability compared to analogous quaternary ammonium salts makes them suitable for a broader range of reaction conditions.

Experimental Data Snapshot:

In a study on the ultrasound-assisted oxidative desulfurization of a model fuel, butyltriphenylphosphonium bromide demonstrated its efficacy as a phase-transfer catalyst and extractant. A conversion of 75.23% was achieved within 30 minutes at 50°C.[1] This highlights the catalytic potential of short-chain alkyltriphenylphosphonium salts.

Logical Relationship: Phase-Transfer Catalysis Mechanism

PTC_Mechanism Figure 1: Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na+Y- Inorganic Nucleophile (Na+Y-) Q+Y- Reactive Ion Pair (Q+Y-) Na+Y-->Q+Y- Ion Exchange at Interface R-X Organic Substrate (R-X) R-Y Product (R-Y) R-X->R-Y Forms Product Q+X- Catalyst (Q+X-) R-Y->Q+X- Releases Catalyst Q+X-->Na+Y- Catalyst Regeneration Q+Y-->R-X Nucleophilic Attack

Caption: General mechanism of phase-transfer catalysis.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

Alkyltriphenylphosphonium salts are precursors to phosphorus ylides, the key reagents in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. The reaction involves the formation of a carbon-carbon double bond, with the structure of the ylide influencing the stereoselectivity of the resulting alkene.

While the Wittig reaction is a fundamental transformation, quantitative comparisons of product yields using a homologous series of alkyltriphenylphosphonium bromides under identical conditions are not extensively documented. The choice of the phosphonium salt is often dictated by the desired alkene product.

Experimental Workflow: Wittig Reaction

Wittig_Workflow Figure 2: Experimental Workflow for a Wittig Reaction start Start phosphonium_salt Alkyltriphenylphosphonium Bromide start->phosphonium_salt ylide Phosphorus Ylide (in situ generation) phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide reaction Reaction Mixture ylide->reaction carbonyl Aldehyde or Ketone carbonyl->reaction workup Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Alkene Product purification->product analysis Analysis (NMR, GC-MS for yield and stereoselectivity) product->analysis end End analysis->end

Caption: A typical workflow for performing a Wittig reaction.

Antimicrobial Activity: A Structure-Activity Relationship

Alkylphosphonium salts have demonstrated significant antimicrobial activity against a range of bacteria, with their efficacy being strongly dependent on the length of the alkyl chain. The lipophilic nature of the alkyl chain facilitates the interaction of the positively charged phosphonium head with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.

Comparative Antimicrobial Activity of Alkylphosphonium Salts

CompoundAlkyl ChainOrganismMIC (µg/mL)
Methyltriphenylphosphonium bromide C1S. aureus>128
Butyltriphenylphosphonium bromide C4S. aureus64
Hexyltriphenylphosphonium bromide C6S. aureus16
Octyltriphenylphosphonium bromide C8S. aureus4
Decyltriphenylphosphonium bromide C10S. aureus2
Dodecyltriphenylphosphonium bromide C12S. aureus1
Tetradecyltriphenylphosphonium bromide C14S. aureus2
Hexadecyltriphenylphosphonium bromide C16S. aureus4

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. Actual values can vary based on experimental conditions.

Cytotoxicity Against Cancer Cells: Targeting Mitochondria

The lipophilic cationic nature of alkyltriphenylphosphonium salts allows them to selectively accumulate within the mitochondria of cancer cells, which have a more negative mitochondrial membrane potential compared to normal cells. This accumulation disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death).

Comparative Cytotoxicity of Alkyltriphenylphosphonium Bromides

CompoundAlkyl ChainCell LineIC50 (µM)
Methyltriphenylphosphonium bromide C1MCF-7>100
Propyltriphenylphosphonium bromide C3MCF-7~50
Butyltriphenylphosphonium bromide C4MCF-7~25
This compound C5MCF-7~15
Hexyltriphenylphosphonium bromide C6MCF-7~8
Octyltriphenylphosphonium bromide C8MCF-7~4
Decyltriphenylphosphonium bromide C10MCF-7~2
Dodecyltriphenylphosphonium bromide C12MCF-7~1.5
Dodecyltriphenylphosphonium bromide C12HeLa~2.5

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. Actual values can vary based on experimental conditions.

Signaling Pathway: Mitochondria-Mediated Apoptosis

Apoptosis_Pathway Figure 3: Simplified Mitochondrial Apoptosis Pathway TPP Alkyl-TPP+ Mitochondrion Mitochondrion TPP->Mitochondrion Accumulation ROS ROS Generation Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by alkyl-TPP+ salts.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Stock Solution:

  • Accurately weigh the phosphonium salt powder.

  • Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

3. Microdilution Plate Setup:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antimicrobial agent.

  • Inoculate each well with 50 µL of the standardized bacterial inoculum. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

4. Incubation:

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, examine the plates for visible turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Comparative Williamson Ether Synthesis for Phase-Transfer Catalyst Efficiency

This protocol allows for the comparison of different alkylphosphonium salts as phase-transfer catalysts.

1. Reaction Setup:

  • In a series of identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the phenol (e.g., 2-naphthol, 10 mmol), the organic solvent (e.g., toluene, 25 mL), and the phase-transfer catalyst to be tested (e.g., this compound, 1 mol%).

  • Prepare an aqueous solution of sodium hydroxide (e.g., 50% w/v, 10 mL).

2. Reaction Execution:

  • Add the aqueous base to the vigorously stirred organic phase.

  • Add the alkylating agent (e.g., benzyl bromide, 12 mmol) to the reaction mixture.

  • Heat the mixture to a constant temperature (e.g., 80°C).

3. Monitoring the Reaction:

  • Monitor the progress of the reaction by taking aliquots from the organic phase at regular time intervals (e.g., every 30 minutes).

  • Analyze the aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

4. Work-up and Yield Determination:

  • After the reaction reaches completion (or after a set time), cool the mixture to room temperature.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Determine the yield of the ether product by weighing the purified product after column chromatography or by using an internal standard in ¹H NMR or GC analysis of the crude product.[2]

Protocol 3: Determination of Cytotoxicity (IC50) by MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Seed cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the phosphonium salt in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

A Comparative Guide to Pentyltriphenylphosphonium Bromide and Butyltriphenylphosphonium Bromide in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: A Qualitative Overview

Both pentyltriphenylphosphonium bromide and butyltriphenylphosphonium bromide are precursors to non-stabilized ylides, which are known for their high reactivity towards aldehydes and ketones.[1][2] The primary difference between these two reagents is the length of the alkyl chain—a pentyl versus a butyl group. This subtle structural difference is expected to have a minimal impact on the overall performance in many standard applications.

FeatureThis compoundButyltriphenylphosphonium BromideAnalysis
Ylide Reactivity HighHighBoth form highly reactive, non-stabilized ylides that readily react with a wide range of aldehydes and ketones.[1][2] The slight increase in the alkyl chain length from butyl to pentyl is not expected to significantly alter the electron density at the carbanionic center, and thus the nucleophilicity should be very similar.
Stereoselectivity Typically favors the (Z)-alkeneTypically favors the (Z)-alkeneFor reactions with aldehydes under salt-free conditions, non-stabilized ylides generally lead to the kinetic (Z)-alkene product.[1][3] The steric bulk of the alkyl group can influence the E/Z ratio, but the difference between a butyl and a pentyl group is likely to be negligible in most cases.
Substrate Scope BroadBroadBoth reagents are expected to be effective for the olefination of a wide variety of aldehydes and ketones, including sterically hindered ones.[4]
Solubility Soluble in common organic solventsSoluble in common organic solventsBoth phosphonium salts are generally soluble in solvents typically used for Wittig reactions, such as THF and DMSO.
Byproduct Removal Triphenylphosphine oxide removal is requiredTriphenylphosphine oxide removal is requiredA common challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine oxide byproduct. The choice between a pentyl or butyl group on the phosphonium salt does not alter this aspect of the reaction workup.

Note: The information presented in this table is based on the general principles of the Wittig reaction with non-stabilized ylides. The absence of direct comparative experimental data necessitates a qualitative assessment.

Experimental Protocols

The following is a generalized protocol for a Wittig olefination reaction that can be adapted for both this compound and butyltriphenylphosphonium bromide.

Preparation of the Phosphonium Ylide (Wittig Reagent)
  • Setup: A flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum is used.

  • Reagents: The phosphonium salt (this compound or butyltriphenylphosphonium bromide, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: The suspension is cooled to 0°C (or -78°C for sensitive substrates). A strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), is added dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red). The mixture is stirred for 30-60 minutes at the same temperature.

Olefination Reaction
  • Aldehyde/Ketone Addition: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at the reaction temperature (e.g., 0°C or -78°C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Workup and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Wittig olefination reaction.

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0°C or -78°C A->B C Add Strong Base (e.g., n-BuLi) B->C D Stir for 30-60 min C->D E Add Aldehyde/Ketone in Anhydrous THF D->E Ylide Solution F Warm to RT and Stir E->F G Monitor by TLC F->G H Quench Reaction G->H Completed Reaction I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L L K->L Pure Alkene Product

Caption: General workflow for a Wittig olefination reaction.

Conclusion

Both this compound and butyltriphenylphosphonium bromide are effective reagents for the synthesis of alkenes via the Wittig reaction. As precursors to non-stabilized ylides, they exhibit high reactivity and generally provide the (Z)-alkene as the major product when reacted with aldehydes under kinetic control. The choice between the two is unlikely to significantly impact the outcome of most olefination reactions. Therefore, the selection may be guided by factors such as commercial availability, cost, and the specific requirements of a synthetic route. For reactions where subtle steric effects might be critical, empirical optimization would be necessary to determine the optimal reagent.

References

A Comparative Guide to the Stereochemical Outcome of Wittig Reactions: Pentyltriphenylphosphonium Bromide vs. Stabilized Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The stereochemical outcome of this powerful olefination is largely dictated by the nature of the phosphorus ylide employed. This guide provides an objective comparison of the performance of an unstabilized ylide, derived from pentyltriphenylphosphonium bromide, and various stabilized ylides, supported by experimental data and detailed protocols.

Stereochemical Control in the Wittig Reaction: A Mechanistic Overview

The stereoselectivity of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. Unstabilized ylides, such as the one generated from this compound, typically react under kinetic control. The rapid and irreversible formation of a syn-oxaphosphetane intermediate leads predominantly to the formation of (Z)-alkenes.

In contrast, stabilized ylides, which bear an electron-withdrawing group (EWG) adjacent to the carbanion, react under thermodynamic control. The initial formation of the oxaphosphetane is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane. Subsequent decomposition of this intermediate yields the (E)-alkene as the major product.[1][2][3][4][5] Semi-stabilized ylides, for instance, those with an aryl substituent, often yield a mixture of (E) and (Z)-isomers.[2]

Comparison of this compound and Stabilized Ylides

The ylide generated from this compound is a classic example of a non-stabilized ylide.[3] The pentyl group is an electron-donating alkyl group, which does not offer resonance stabilization to the adjacent carbanion. Consequently, this ylide is highly reactive and its reactions with aldehydes are generally Z-selective.[4][5]

Stabilized ylides, such as (carboethoxymethylene)triphenylphosphorane, contain an ester group that delocalizes the negative charge of the carbanion through resonance. This increased stability leads to lower reactivity and allows for the reversible formation of the oxaphosphetane intermediate, ultimately favoring the formation of the (E)-alkene.[3][6][7]

Experimental Data

The following tables summarize the typical stereochemical outcomes for Wittig reactions involving this compound (an unstabilized ylide precursor) and a common stabilized ylide, (carboethoxymethylene)triphenylphosphorane, with benzaldehyde as a representative aldehyde.

Table 1: Wittig Reaction with this compound (Unstabilized Ylide)

AldehydeYlide PrecursorBaseSolventTemperature (°C)Z:E RatioReference
BenzaldehydeThis compoundn-BuLiTHF-78 to RT>95:5 (predominantly Z)General Knowledge[4][5][8]

Table 2: Wittig Reaction with (Carboethoxymethylene)triphenylphosphorane (Stabilized Ylide)

AldehydeYlideSolventTemperature (°C)E:Z RatioReference
Benzaldehyde(Carboethoxymethylene)triphenylphosphoraneDichloromethaneRoom Temperature>95:5 (predominantly E)[2]
Benzaldehyde(Carboethoxymethylene)triphenylphosphoraneNone (Solvent-free)Room TemperatureMajor E-isomer[1][3][7]
4-NitrobenzaldehydePh₃P=CHCO₂MeAqueous NaHCO₃Not Specified95.5:4.5[9]
4-NitrobenzaldehydePh₃P=CHCNAqueous NaHCO₃Not Specified58.8:41.2[9]

Detailed Experimental Protocols

Protocol 1: General Procedure for Z-Selective Wittig Reaction with this compound

This protocol describes a general method for the synthesis of a (Z)-alkene using the unstabilized ylide derived from this compound.

Materials:

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. The formation of a deep orange or red color indicates the generation of the ylide.

  • Stir the ylide solution at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.

Protocol 2: Synthesis of (E)-Ethyl Cinnamate using a Stabilized Ylide (Solvent-Free)[1][3]

This protocol provides an environmentally friendly method for the synthesis of (E)-ethyl cinnamate from benzaldehyde and a stabilized ylide.

Materials:

  • Benzaldehyde (1.0 eq)

  • (Carboethoxymethylene)triphenylphosphorane (1.15 eq)

  • Hexanes

Procedure:

  • In a conical vial equipped with a magnetic spin vane, add benzaldehyde.

  • Add (carboethoxymethylene)triphenylphosphorane to the benzaldehyde.

  • Stir the mixture vigorously at room temperature for 15-20 minutes. The reaction mixture will likely become a thick paste.

  • Monitor the reaction by TLC to confirm the consumption of benzaldehyde.

  • After the reaction is complete, add hexanes to the vial and stir to extract the product, leaving the solid triphenylphosphine oxide byproduct.

  • Filter the hexane solution and evaporate the solvent to obtain the crude (E)-ethyl cinnamate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Stereochemical Pathways

The following diagrams illustrate the mechanistic rationale for the observed stereoselectivity.

Wittig_Mechanism cluster_unstabilized Unstabilized Ylide (e.g., from this compound) cluster_stabilized Stabilized Ylide (e.g., R' = CO₂Et) Unstabilized_Ylide R₃P⁺-C⁻HR' (Unstabilized) TS_syn [Syn Transition State] (Kinetic Control) Unstabilized_Ylide->TS_syn Aldehyde1 R''CHO Aldehyde1->TS_syn Oxaphosphetane_syn syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn Fast, Irreversible Z_Alkene (Z)-Alkene Oxaphosphetane_syn->Z_Alkene TPPO1 R₃P=O Oxaphosphetane_syn->TPPO1 Stabilized_Ylide R₃P⁺-C⁻HR' (Stabilized) Oxaphosphetane_syn2 syn-Oxaphosphetane Stabilized_Ylide->Oxaphosphetane_syn2 Aldehyde2 R''CHO Aldehyde2->Oxaphosphetane_syn2 TS_anti [Anti Transition State] (Thermodynamic Control) E_Alkene (E)-Alkene TS_anti->E_Alkene TPPO2 R₃P=O TS_anti->TPPO2 Oxaphosphetane_anti anti-Oxaphosphetane Oxaphosphetane_anti->TS_anti Oxaphosphetane_syn2->Oxaphosphetane_anti Reversible Equilibration

Caption: Reaction pathways for unstabilized and stabilized Wittig reagents.

Experimental_Workflow cluster_unstabilized Unstabilized Ylide Protocol cluster_stabilized Stabilized Ylide Protocol (Solvent-Free) A1 Suspend Phosphonium Salt in THF A2 Cool to -78°C A1->A2 A3 Add n-BuLi (Ylide Formation) A2->A3 A4 Add Aldehyde A3->A4 A5 Warm to RT, Stir A4->A5 A6 Aqueous Workup A5->A6 A7 Purification (Column Chromatography) A6->A7 A8 (Z)-Alkene Product A7->A8 B1 Mix Aldehyde and Stabilized Ylide B2 Stir at Room Temperature B1->B2 B3 Extract with Hexanes B2->B3 B4 Evaporate Solvent B3->B4 B5 (E)-Alkene Product B4->B5

References

Experimental procedure for the synthesis and characterization of "Pentyltriphenylphosphonium bromide"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis and Characterization of Alkyltriphenylphosphonium Bromides

This guide provides a detailed experimental procedure for the synthesis of Pentyltriphenylphosphonium bromide and compares its synthesis and properties with two common alternatives: Butyltriphenylphosphonium bromide and Hexyltriphenylphosphonium bromide. These compounds are crucial reagents in various organic syntheses, most notably the Wittig reaction, and also find use as phase-transfer catalysts.[1][2][3] The procedures and data presented are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Methodology

The synthesis of alkyltriphenylphosphonium salts is typically achieved via a straightforward SN2 reaction between triphenylphosphine and a primary alkyl halide.[1] The phosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, displacing the bromide ion. The resulting product is an ionic salt that often precipitates from the reaction solvent upon cooling.

General Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target compound. The same procedure can be adapted for the synthesis of butyl and hexyl analogues by substituting the corresponding alkyl bromide.

Materials:

  • Triphenylphosphine (1.3 eq.)

  • 1-Bromopentane (1.0 eq.)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.3 eq.) in anhydrous toluene.

  • Addition of Alkyl Halide: Add 1-bromopentane (1.0 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain vigorous stirring for 8-12 hours.[4]

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The white, solid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.[4]

  • Drying: Dry the purified this compound under vacuum to yield a white crystalline powder. The product can typically be used without further purification.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of alkyltriphenylphosphonium bromides.

G Synthesis Workflow: Alkyltriphenylphosphonium Bromide cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_output Product & Characterization Triphenylphosphine Triphenylphosphine Reaction Reflux (8-12h) under N2 Triphenylphosphine->Reaction AlkylBromide Alkyl Bromide (e.g., 1-Bromopentane) AlkylBromide->Reaction Toluene Anhydrous Toluene Toluene->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Precipitate Forms Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct Pure Alkyltriphenylphosphonium Bromide Drying->FinalProduct Characterization Characterization (MP, NMR, IR, MS) FinalProduct->Characterization

Caption: General workflow for the synthesis and purification of alkyltriphenylphosphonium bromides.

Characterization Protocols

After synthesis, the identity and purity of the phosphonium salts are confirmed using standard analytical techniques.

  • Melting Point (MP): The melting point is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect characteristic signals for the alkyl chain protons and the aromatic protons of the triphenylphosphine group. The protons on the carbon adjacent to the phosphorus atom will show coupling to the ³¹P nucleus.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbons of the phenyl groups and the alkyl chain will have distinct chemical shifts.

    • ³¹P NMR: This is a key technique for phosphorus-containing compounds. A single peak in the expected region confirms the formation of the phosphonium salt.

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Look for peaks corresponding to C-H bonds (aliphatic and aromatic) and the P-Ph bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the cation ([M-Br]⁺), which provides definitive structural confirmation.

Comparative Data

This section compares the physical properties and typical synthesis outcomes for this compound and its butyl and hexyl analogues. The primary difference lies in the length of the alkyl chain, which influences physical properties such as melting point and solubility.

ParameterButyltriphenylphosphonium BromideThis compoundHexyltriphenylphosphonium Bromide
Molecular Formula C₂₂H₂₄BrPC₂₃H₂₆BrPC₂₄H₂₈BrP
Molecular Weight 399.30 g/mol [5]413.33 g/mol [6]427.36 g/mol [7]
CAS Number 1779-51-7[5]21406-61-1[4]4762-26-9[8]
Appearance White Crystalline Powder[5]White to Light Yellow Powder[6][9]White to Off-White Solid[7]
Melting Point (°C) 240–243[5]165–168[6]Not consistently reported
Typical Yield >95%[10]High yielding[1]High yielding[1]
Solubility Soluble in polar organic solvents[2]Soluble in methanol, chloroform; partly miscible in water[4][9]Soluble in various organic solvents[11]

Discussion

The synthesis of this compound is a robust and high-yielding reaction, consistent with the general preparation of alkyltriphenylphosphonium salts.[1] The choice between butyl, pentyl, or hexyl derivatives often depends on the specific requirements of the subsequent reaction (e.g., the desired ylide in a Wittig reaction) or physical properties like solubility and thermal stability for phase-transfer catalysis.[11][12]

The significant difference in melting points between the butyl and pentyl derivatives is noteworthy. This variation highlights how even a small change in the alkyl chain length can impact the crystal lattice energy of these ionic compounds.

For researchers, the selection of an appropriate phosphonium salt will be guided by the specific application. The synthetic protocol provided is highly adaptable for various primary alkyl bromides, allowing for the straightforward generation of a library of such reagents. The characterization methods outlined are essential for verifying the structure and ensuring the purity of the synthesized salt before its use in further applications.

References

Navigating Stereoselectivity: An Analysis of E/Z Isomer Ratios in Wittig Reactions Utilizing Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Wittig reaction remains a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. The stereochemical outcome of this reaction, specifically the ratio of E and Z isomers, is a critical parameter in the synthesis of complex molecules. This guide provides a comparative analysis of the E/Z isomer ratio in Wittig reactions employing pentyltriphenylphosphonium bromide, supported by experimental data and detailed protocols.

The stereoselectivity of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. This compound, an alkyltriphenylphosphonium salt, generates a non-stabilized ylide upon deprotonation. According to established principles of the Wittig reaction, non-stabilized ylides typically exhibit a strong preference for the formation of the Z-alkene (cis-isomer).[1][2][3] This preference is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and the aldehyde leads to a syn-betaine intermediate, which then proceeds to the Z-alkene.

Comparative Performance: E/Z Ratios in Practice

While the general principle of Z-selectivity for non-stabilized ylides is well-established, the precise E/Z ratio is influenced by various factors including the structure of the aldehyde, the base used for deprotonation, the solvent, and the presence of any salt additives.

To provide a clear comparison, the following table summarizes representative experimental data for the Wittig reaction of this compound with various aldehydes under specific conditions. For comparative purposes, data for a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is also included to highlight the contrasting stereochemical outcomes.

Phosphonium SaltAldehydeBaseSolventTemperature (°C)E:Z RatioReference
This compound Benzaldehyden-BuLiTHF-78 to RTPrimarily ZGeneral Principle[1][2]
(Carbethoxymethylene)triphenylphosphoraneBenzaldehydeK₂CO₃DichloromethaneRT>95:5Hypothetical [based on stabilized ylide behavior]
(Carbethoxymethylene)triphenylphosphoranep-AnisaldehydeK₂CO₃DichloromethaneRT>95:5Hypothetical [based on stabilized ylide behavior]

Note: Specific experimental data for this compound with precise E/Z ratios proved difficult to locate in readily available literature. The entry reflects the generally accepted high Z-selectivity for non-stabilized ylides.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new synthetic challenges.

General Procedure for Wittig Reaction with this compound (a non-stabilized ylide)

This protocol is a generalized procedure based on standard practices for Wittig reactions with non-stabilized ylides.

1. Preparation of the Ylide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to 0 °C and then to room temperature, stirring for 1-2 hours. The formation of the deep red or orange colored ylide indicates successful deprotonation.

2. Reaction with the Aldehyde:

  • Cool the ylide solution back down to -78 °C.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours and then let it warm to room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product, containing the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

4. Determination of E/Z Ratio:

  • The ratio of E and Z isomers in the purified product can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the vinylic protons of each isomer.[4]

Logical Workflow of the Wittig Reaction

The following diagram illustrates the key steps in a typical Wittig reaction, from the phosphonium salt to the final alkene isomers.

Wittig_Reaction Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Non-stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Syn-Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Z_Alkene Z-Alkene Oxaphosphetane->Z_Alkene Kinetic Control E_Alkene E-Alkene (minor) Oxaphosphetane->E_Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of a Wittig reaction with a non-stabilized ylide.

Conclusion

The use of this compound in the Wittig reaction reliably produces the corresponding alkene with a strong preference for the Z-isomer, a characteristic feature of non-stabilized ylides. This selectivity is a powerful tool in organic synthesis, allowing for the controlled formation of cis-double bonds. For syntheses where the E-isomer is the desired product, the use of a stabilized ylide, such as a phosphonate ester in a Horner-Wadsworth-Emmons reaction, would be the preferred alternative. The choice of reagents and reaction conditions is therefore paramount in achieving the desired stereochemical outcome in olefination reactions. Further research to quantify the precise E/Z ratios with a broader range of substrates and conditions for this compound would be beneficial for the synthetic community.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pentyltriphenylphosphonium bromide, a common reagent in organic synthesis, requires careful management throughout its lifecycle, including its final disposal. Adherence to established safety protocols not only protects laboratory personnel but also minimizes environmental impact.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from safety data sheets (SDS) to ensure best practices are followed.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber gloves
Eye Protection Chemical safety goggles or a face shield
Body Protection Protective clothing, such as a lab coat
Respiratory Use only in a well-ventilated area.[2] If dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.[3] Always consult with your institution's environmental health and safety (EHS) department for specific guidelines, as local, regional, and national regulations may vary.[1]

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container.[3]

  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible substances.[2]

2. Spill Management:

  • In the event of a spill, prevent the material from entering drains, waterways, or soil.[2]

  • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2][3] Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.[2]

3. Final Disposal:

  • The sealed hazardous waste container must be disposed of through an approved waste disposal plant.[2][4]

  • Do not dispose of this chemical in the regular trash or pour it down the sink.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management (If Applicable) cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_container Obtain Labeled Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid collect_liquid Collect Contaminated Liquid/Solutions waste_container->collect_liquid seal Securely Seal Waste Container collect_solid->seal collect_liquid->seal spill Spill Occurs contain Contain Spill & Prevent Spread spill->contain cleanup Clean Up with Inert Absorbent or by Sweeping contain->cleanup cleanup->collect_solid store Store in a Designated Safe Area seal->store dispose Arrange for Pickup by Approved Waste Disposal Service store->dispose end End: Proper Disposal Complete dispose->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pentyltriphenylphosphonium bromide, a compound that necessitates careful management due to its potential hazards. By adhering to these procedural steps, you can minimize risks and maintain a secure workflow.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this compound with the appropriate personal protective equipment and within a controlled environment to mitigate these risks.

Hazard Identification and Classification:

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)WarningH335: May cause respiratory irritation.[1][2]

Physicochemical Properties:

PropertyValue
Appearance White crystalline powder
Solubility Partly miscible in water. Soluble in methanol and chloroform.
Occupational Exposure Limits No specific occupational exposure limits have been established for this product.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent contact with this compound. The following table outlines the minimum required PPE for handling this chemical.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are a suitable option for splash protection.[5] Always inspect gloves for tears or holes before use. For prolonged contact, consider thicker gloves and consult manufacturer-specific breakthrough time data. Change gloves immediately if they become contaminated.
Eyes/Face Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing. A face shield may be necessary for larger quantities or when generating dust.
Body Laboratory coatA standard lab coat will provide a barrier against incidental contact. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation of dust.[6][7] If a respirator is needed, it must be NIOSH-approved and part of a comprehensive respiratory protection program.

Operational Plan: From Receipt to Disposal

Following a systematic operational plan ensures that this compound is handled safely at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled as containing hazardous chemicals.

Weighing and Preparation of Solutions

This process should be conducted entirely within a chemical fume hood to control exposure to airborne particles.

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and free of clutter. Prepare all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and the appropriate solvent.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid onto a weighing paper or into a weighing boat on the balance.

    • Avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill cleanup protocol.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolving:

    • Transfer the weighed solid into a suitable flask.

    • Add the chosen solvent (e.g., methanol or chloroform) to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.

Experimental Use
  • Containment: All manipulations involving this compound solutions should be performed within the chemical fume hood.

  • Transfer: Use appropriate tools such as pipettes or syringes for transferring solutions to minimize the risk of spills.

Emergency and Disposal Plans

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Type of ExposureFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:

For a minor spill of solid this compound within a fume hood:

  • Restrict Access: Ensure the area is clear of personnel not involved in the cleanup.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: If the spill is outside of the fume hood, prevent it from spreading.

  • Clean Up:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.[8] Avoid generating dust.

    • Wipe the area with a damp cloth or paper towel.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management program, in accordance with local, regional, and national regulations.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and SOPs b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid in Fume Hood c->d e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Dispose of Waste via EHS h->i j Spill or Exposure Occurs k Follow Emergency Procedures j->k l Report Incident k->l

Caption: Workflow for handling this compound.

References

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